5-(4-Bromophenyl)dipyrromethane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXTHJAKNMBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474216 | |
| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159152-11-1 | |
| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(4-Bromophenyl)dipyrromethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)dipyrromethane, a key building block in the development of porphyrin-based therapeutics and other advanced materials. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents the expected quantitative data and characterization for this compound.
Introduction
This compound is a crucial precursor for the synthesis of meso-substituted porphyrins. The bromine functional group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of a wide array of substituents onto the porphyrin periphery. This facilitates the fine-tuning of the photophysical and chemical properties of the final porphyrin macrocycle for various applications, including photodynamic therapy, catalysis, and molecular sensing.
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole. This reaction is generally straightforward and proceeds with good yield under mild conditions.
Synthetic Pathway
The synthesis of this compound follows a well-established electrophilic substitution reaction mechanism. The acid catalyst protonates the carbonyl oxygen of 4-bromobenzaldehyde, activating the aldehyde towards nucleophilic attack by the electron-rich pyrrole. A second pyrrole molecule then reacts with the resulting intermediate to form the dipyrromethane product.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of analogous 5-substituted dipyrromethanes.
Materials:
-
4-Bromobenzaldehyde
-
Pyrrole (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 0.1 M aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde and a significant excess of freshly distilled pyrrole (acting as both reactant and solvent). The flask is sealed with a septum and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Acid Catalysis: Trifluoroacetic acid (TFA) is added dropwise to the stirred solution at room temperature. The reaction mixture typically develops a darker color upon addition of the acid.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting aldehyde. The reaction is typically complete within 15-30 minutes.
-
Workup: Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium hydroxide (0.1 M). The mixture is then transferred to a separatory funnel and diluted with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield a crude oil. The excess pyrrole is removed by vacuum distillation. The resulting residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Bromobenzaldehyde | 1.0 equivalent |
| Pyrrole | 25-50 equivalents |
| Trifluoroacetic Acid (TFA) | 0.1 equivalents |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 15-30 minutes |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₅H₁₃BrN₂[1] |
| Molecular Weight | 301.18 g/mol [1] |
| Typical Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
Characterization Data (Expected):
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected to be similar to analogous 5-aryl-dipyrromethanes. Key signals include a singlet for the meso-proton around 5.5 ppm, multiplets for the pyrrolic protons between 5.9 and 6.7 ppm, and doublets for the aromatic protons of the bromophenyl group between 7.0 and 7.5 ppm. A broad singlet for the N-H protons of the pyrrole rings is also expected around 8.0 ppm.
-
¹³C NMR (CDCl₃): Expected signals include the meso-carbon at approximately 44 ppm, and aromatic and pyrrolic carbons in their respective regions.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.
Safety Precautions
-
Pyrrole is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood.
-
Trifluoroacetic acid is a corrosive and toxic acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled with care in a fume hood.
Conclusion
The synthesis of this compound is a robust and efficient process that provides a valuable intermediate for the construction of complex porphyrin architectures. The methodology described in this guide, based on the acid-catalyzed condensation of 4-bromobenzaldehyde and pyrrole, is a widely adopted and reliable route to this important building block. The versatility of the bromine substituent allows for extensive post-synthetic modification, making this compound a cornerstone in the design and synthesis of novel porphyrin-based systems for a range of scientific and therapeutic applications.
References
Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)dipyrromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key porphyrin precursor, 5-(4-Bromophenyl)dipyrromethane. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating essential structural and procedural information.
Core Spectroscopic Data
The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is critical for the identification and characterization of this compound in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | br s | 2H | Pyrrolic N-H |
| ~7.45 | d | 2H | Ar-H (ortho to Br) |
| ~7.10 | d | 2H | Ar-H (meta to Br) |
| ~6.70 | m | 2H | Pyrrolic C5-H |
| ~6.15 | q | 2H | Pyrrolic C4-H |
| ~5.90 | m | 2H | Pyrrolic C3-H |
| ~5.45 | s | 1H | Methine C-H |
Note: Data is compiled from typical values for meso-substituted dipyrromethanes and known substituent effects of a 4-bromophenyl group. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~141 | Ar C-Br |
| ~132 | Pyrrolic C2/C2' |
| ~131.5 | Ar C-H (ortho to Br) |
| ~130 | Ar C-H (meta to Br) |
| ~121 | Ar C (ipso) |
| ~117.5 | Pyrrolic C5/C5' |
| ~108.5 | Pyrrolic C4/C4' |
| ~107.3 | Pyrrolic C3/C3' |
| ~43.5 | Methine C |
Note: These are predicted chemical shifts based on related structures and substituent effects.
Table 3: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch (Pyrrole) |
| ~3100 | Medium | C-H Stretch (Aromatic/Pyrrole) |
| ~1600, 1488 | Medium-Strong | C=C Stretch (Aromatic/Pyrrole) |
| ~1070 | Strong | C-Br Stretch |
| ~790 | Strong | C-H Bend (Aromatic) |
Note: IR data is characteristic for this class of compounds.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 300/302 | ~100 / ~98 | [M]⁺ (Molecular Ion, showing bromine isotope pattern) |
| 221 | Variable | [M - Br]⁺ |
| 145 | Variable | [Dipyrromethane fragment]⁺ |
Note: The mass spectrum will exhibit a characteristic 1:1 isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole.
Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Pyrrole (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, 4-bromobenzaldehyde is dissolved in a large excess of pyrrole (typically 10-20 equivalents).
-
The solution is deoxygenated by bubbling with nitrogen gas for 15-20 minutes.
-
A catalytic amount of trifluoroacetic acid (TFA) is added dropwise to the stirring solution at room temperature.
-
The reaction mixture is stirred for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a dilute aqueous solution of sodium hydroxide.
-
The excess pyrrole is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (DCM) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualized Workflows
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
The Discovery and Enduring Legacy of Dipyrromethanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipyrromethane and its derivatives represent a cornerstone in the field of heterocyclic chemistry, serving as indispensable building blocks for a vast array of tetrapyrrolic macrocycles, including porphyrins, chlorins, and corroles. These larger structures are at the heart of critical biological processes, from the oxygen-carrying capacity of heme to the light-harvesting functions of chlorophyll. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of dipyrromethane compounds, offering detailed experimental protocols and quantitative data to support further research and development in this vital area of chemical science.
A Historical Perspective: From Early Observations to Synthetic Mastery
The journey to understanding and synthesizing dipyrromethanes is intrinsically linked to the study of porphyrins, the vibrant "pigments of life." Early chemists, intrigued by the intense colors of substances like blood and leaves, sought to unravel their molecular structures.
One of the foundational figures in this endeavor was Adolf von Baeyer , a German chemist and Nobel laureate. While not the discoverer of dipyrromethanes, his pioneering work on the synthesis of indigo and his formulation of the "strain theory" for cyclic compounds in the late 19th century laid crucial groundwork for the study of heterocyclic chemistry.[1][2][3] His investigations into the structure of indole, a component of the indigo dye, provided early insights into the reactivity of five-membered nitrogen-containing rings.[2]
The early 20th century witnessed a surge in the study of porphyrins, led by the monumental work of Hans Fischer . His research, which earned him the Nobel Prize in Chemistry in 1930, elucidated the structure of heme and chlorophyll.[4][5] Fischer developed robust methods for porphyrin synthesis, primarily utilizing dipyrromethenes, which are the oxidized analogues of dipyrromethanes.[6][7][8]
A significant leap forward in the direct use of dipyrromethanes for porphyrin synthesis came in the 1960s with the work of S. Fergus MacDonald . The MacDonald "2+2" condensation method, which involves the reaction of a 1,9-diformyldipyrromethane with a 1,9-unsubstituted dipyrromethane, offered a more controlled and higher-yielding route to symmetrical porphyrins.[6][8][9][10] This development was a game-changer, establishing dipyrromethanes as key and stable intermediates in porphyrin chemistry.[11]
The first report of the synthesis of meso-substituted dipyrromethanes, which are crucial for the preparation of a wider variety of synthetic porphyrins, appeared in 1974.[12] This typically involved the acid-catalyzed condensation of a pyrrole with an aldehyde, a fundamental reaction that has since been extensively refined.
The Evolution of Synthetic Methodologies
The synthesis of dipyrromethanes has evolved from classical, often harsh, methods to more sophisticated and greener approaches that offer higher yields, greater purity, and broader substrate scope.
Classical Acid-Catalyzed Condensation
The most common and direct route to meso-substituted dipyrromethanes is the acid-catalyzed condensation of an aldehyde or ketone with an excess of pyrrole.[12] This reaction proceeds via a double Friedel-Crafts-type alkylation of the electron-rich pyrrole rings.
A cornerstone of modern porphyrin chemistry, the Lindsey synthesis, developed in the 1980s, is a two-step, one-flask procedure for the preparation of meso-tetraarylporphyrins.[13][14] The initial step involves the acid-catalyzed condensation of a large excess of pyrrole with an aldehyde at room temperature to form the corresponding dipyrromethane. This is then followed by condensation with additional aldehyde and subsequent oxidation to the porphyrin. The use of mild acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and careful control of reaction time are crucial to maximize the yield of the dipyrromethane and minimize the formation of oligomeric side products.[15][16]
The Adler-Longo method is a one-pot synthesis of porphyrins that involves heating a mixture of pyrrole and an aldehyde in a high-boiling solvent like propionic acid, open to the air.[17][18] While simpler in execution than the Lindsey method, it generally results in lower yields of the corresponding porphyrin and can be problematic for aldehydes with acid-sensitive functional groups.[13] The intermediate dipyrromethanes are formed in situ but are typically not isolated.
Modern and Greener Synthetic Approaches
In recent years, there has been a significant drive to develop more environmentally friendly and efficient methods for dipyrromethane synthesis. These approaches focus on the use of milder and reusable catalysts, as well as alternative solvent systems.
Key advancements include:
-
Lewis Acid Catalysis: A variety of Lewis acids, such as indium(III) chloride (InCl₃), have been shown to be effective catalysts, often under solvent-free conditions or in milder solvents than traditional Brønsted acids.[5][19]
-
Heterogeneous Catalysis: The use of solid acid catalysts, such as cation exchange resins and clays (e.g., Montmorillonite K-10), simplifies product purification as the catalyst can be easily filtered off.[11]
-
Aqueous Media: Several methods have been developed that utilize water as the reaction solvent, often in the presence of a mild acid catalyst like boric acid or a SO₃H-functionalized ionic liquid.[20][21] These methods are not only environmentally benign but can also lead to high yields and easy product isolation.
-
Solvent-Free Conditions: Grinding pyrrole and an aldehyde with a catalytic amount of a substance like iodine has been shown to produce dipyrromethanes in excellent yields in under a minute, representing a significant step towards a more sustainable synthesis.[2][8]
The logical progression of these synthetic strategies is illustrated in the following diagram, highlighting the move towards more controlled, efficient, and environmentally conscious methodologies.
Quantitative Data on Dipyrromethane Synthesis
The choice of synthetic method and catalyst has a profound impact on the yield and purity of the resulting dipyrromethane. The following tables summarize quantitative data for the synthesis of various dipyrromethanes, allowing for a direct comparison of different approaches.
Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyldipyrromethane
| Catalyst | Solvent | Pyrrole:Aldehyde Ratio | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Neat Pyrrole | 25:1 | 5 min | 53 | [7] |
| Boron Trifluoride Etherate | Neat Pyrrole | 40:1 | 30 min | ~60 | [22] |
| Indium(III) Chloride | Neat Pyrrole | 100:1 | 1.5 h | 65 | [23] |
| Iodine (I₂) | Solvent-Free | 2:1 | < 1 min | 97-99 | [2][8] |
| Ceric Ammonium Nitrate | H₂O/EtOH | - | 30 min | 95 | [24] |
| SO₃H-Ionic Liquid | Water | - | - | Moderate to Good | [6][21] |
| Boric Acid | Water | 2.5:1 | - | 70 | [6] |
Table 2: Physicochemical and Spectroscopic Data for Selected meso-Substituted Dipyrromethanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (meso-H, ppm) | Reference |
| 5-Phenyldipyrromethane | C₁₅H₁₄N₂ | 222.29 | 100-101 | 5.48 | [7] |
| 5-(4-Methylphenyl)dipyrromethane | C₁₆H₁₆N₂ | 236.31 | 114 | 5.44 | [7][20] |
| 5-(4-Methoxyphenyl)dipyrromethane | C₁₆H₁₆N₂O | 252.31 | 98-99 | 5.41 | [20] |
| 5-(4-Nitrophenyl)dipyrromethane | C₁₅H₁₃N₃O₂ | 267.28 | 160-161 | 5.57 | [24] |
| 5,5-Dimethyldipyrromethane | C₁₁H₁₄N₂ | 174.24 | - | 1.55 (meso-CH₃) | [22] |
| 5,5-Diethyldipyrromethane | C₁₃H₁₈N₂ | 202.30 | 112 | 1.90 (meso-CH₂) | [20] |
Detailed Experimental Protocols
The following protocols are provided as representative examples of common synthetic procedures for dipyrromethanes.
Protocol 1: Synthesis of 5-Phenyldipyrromethane via TFA Catalysis (Lindsey Method)
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
To a dry round-bottomed flask, add pyrrole (25 equivalents) and benzaldehyde (1.0 equivalent).
-
Degas the solution with a stream of argon for 5-10 minutes.
-
Add trifluoroacetic acid (0.10 equivalents) dropwise while stirring under an argon atmosphere at room temperature.
-
Stir the reaction mixture for 5 minutes. The solution will typically darken.
-
Quench the reaction by adding 0.1 M NaOH solution.
-
Add ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Wash the organic phase with water, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by bulb-to-bulb distillation followed by recrystallization from ethanol or ethanol/water to afford pure 5-phenyldipyrromethane as pale yellow crystals.[15]
The general workflow for this synthesis is depicted below.
Protocol 2: Green Synthesis of meso-Substituted Dipyrromethanes in Aqueous Media
Materials:
-
Pyrrole
-
Appropriate aldehyde or ketone
-
Inexpensive, non-toxic inorganic acid (e.g., boric acid or a solid acid catalyst)
-
Water
Procedure:
-
To a round-bottomed flask, add the carbonyl compound (1 mmol) and pyrrole (2 mmol) to 25 mL of water.
-
Add a catalytic amount of the chosen inorganic acid (e.g., 100 mg).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by simple filtration.
-
Wash the precipitate thoroughly with water (3 x 100 mL).
-
Dry the product at room temperature. The dipyrromethane is often obtained in high purity without the need for column chromatography.[20]
Biological Significance and Signaling Pathways
While dipyrromethanes are primarily known as synthetic precursors, they and their more complex derivatives are central to several biological pathways. The inherent reactivity and structural motifs of dipyrroles make them relevant to various biological processes.
Precursors to the "Pigments of Life"
The most significant biological role of dipyrromethane-like structures is their conceptual link to the biosynthesis of porphyrins. In nature, the heme biosynthesis pathway begins with the formation of the monopyrrole, porphobilinogen (PBG).[22][25] Four molecules of PBG are then enzymatically condensed to form the linear tetrapyrrole hydroxymethylbilane, which is subsequently cyclized to form uroporphyrinogen III, the first macrocyclic intermediate in the pathway to heme and chlorophyll.[22][25] While dipyrromethanes themselves are not direct intermediates in this specific pathway, the synthetic strategies developed by MacDonald and others, which utilize the coupling of two dipyrromethane units, are a powerful biomimetic approach to constructing the porphyrin macrocycle.
The Prodigiosin Biosynthesis Pathway
A more direct involvement of a dipyrromethane moiety in a biological pathway is found in the biosynthesis of prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria.[26] Prodigiosins exhibit a range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.
The biosynthesis of prodigiosin is a bifurcated process where two different pyrrolic precursors are synthesized independently and then coupled in a final condensation step.[9][18][26] One of these precursors is a dipyrrole, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[18][26] This pathway highlights nature's use of a dipyrrole unit as a key building block.
The final step in the prodigiosin biosynthesis is the enzymatic condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP), to form prodigiosin.[26] This process is catalyzed by the enzyme PigC.
Dipyrromethanes as Bioactive Molecules
Beyond their role as intermediates, certain dipyrromethane derivatives have been shown to possess intrinsic biological activity. Functionalized dipyrromethanes have been investigated as potential anticancer agents, demonstrating antiproliferative and pro-apoptotic properties in various cancer cell lines.[6] Additionally, some derivatives have shown promise as anti-inflammatory and anti-tuberculosis agents.[3][27] The dipyrromethane scaffold is also the core of BODIPY (boron-dipyrromethene) dyes, which are widely used as fluorescent probes for imaging in biological systems due to their sharp emission spectra and high quantum yields.[1][4][7][28]
Conclusion and Future Outlook
From their initial, indirect role in the early structural elucidation of natural pigments to their current status as versatile and indispensable synthetic building blocks, dipyrromethanes have a rich and evolving history. The development of synthetic methodologies has progressed from classical, high-temperature condensations to elegant, high-yield, and environmentally benign procedures. This evolution has not only facilitated the synthesis of a vast library of porphyrins and related macrocycles for applications in materials science and medicine but has also opened up new avenues for the investigation of dipyrromethanes as bioactive molecules in their own right.
Future research in this field will likely focus on the continued development of sustainable synthetic methods, the exploration of novel catalytic systems, and the design of functionalized dipyrromethanes with tailored electronic and biological properties. As our understanding of the intricate roles of tetrapyrroles in biology deepens, the importance of their dipyrromethane precursors will undoubtedly continue to grow, ensuring their central place in chemical and biomedical research for years to come.
References
- 1. Boron dipyrromethene fluorophore based fluorescence sensor for the selective imaging of Zn(ii) in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]
- 6. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolopyrrole aza boron dipyrromethene based two-photon fluorescent probes for subcellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. gfmoorelab.com [gfmoorelab.com]
- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 23. rjpbcs.com [rjpbcs.com]
- 24. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Evaluation of Boron Dipyrromethene-Based Fluorescent Probes Targeting BRAF for Melanoma Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-(4-Bromophenyl)dipyrromethane in Advanced Organic Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of 5-(4-Bromophenyl)dipyrromethane, a key building block in the synthesis of porphyrins, corroles, and other polypyrrolic macrocycles. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, properties, and extensive applications of this versatile compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of synthetic pathways.
Introduction
This compound is a meso-substituted dipyrromethane that has garnered significant attention in the field of organic synthesis. Its structure, featuring two pyrrole rings linked by a methylene bridge to a bromophenyl group, makes it an ideal precursor for the construction of complex macrocyclic structures. The bromine atom serves as a versatile functional handle for further chemical modifications, enabling the creation of a diverse array of derivatives with tailored electronic and photophysical properties. This guide elucidates the critical role of this compound as a foundational element in the development of novel materials and potential therapeutic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃BrN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 301.18 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | --INVALID-LINK--[1] |
| CAS Number | 159152-11-1 | --INVALID-LINK--[1][2] |
| Appearance | Typically a solid | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and THF | [3] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While comprehensive spectral data is dispersed across various literature sources, typical proton and carbon NMR chemical shifts are key identifiers.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.45 | s | meso-CH |
| ~5.90 | m | Pyrrolic-H | |
| ~6.15 | m | Pyrrolic-H | |
| ~6.70 | m | Pyrrolic-H | |
| ~7.00-7.50 | m | Aromatic-H | |
| ~7.90 | br s | NH | |
| ¹³C | ~43.5 | meso-C | |
| ~107-118 | Pyrrolic-C | ||
| ~130-132 | Aromatic-C | ||
| ~142 | Aromatic-C (ipso) |
Table 2: Typical ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃. Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Synthesis of this compound
The synthesis of this compound is typically achieved through an acid-catalyzed condensation reaction between 4-bromobenzaldehyde and an excess of pyrrole. This reaction, a variant of the Rothemund reaction, is straightforward and can be performed under mild conditions.
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in a large excess of pyrrole (typically used as both reactant and solvent), add a catalytic amount of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 15 minutes to a few hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, often with a mild base. The excess pyrrole is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, followed by recrystallization to yield pure this compound.
Role in Porphyrin Synthesis
The primary application of this compound is in the synthesis of meso-substituted porphyrins, particularly those with a trans-A₂B₂ substitution pattern. The Lindsey synthesis is a widely employed method for this purpose.
Figure 2: Lindsey Synthesis of trans-A₂B₂-Porphyrins.
Experimental Protocol for trans-A₂B₂-Porphyrin Synthesis
-
Condensation: this compound (1.0 eq) and a selected aldehyde (1.0 eq) are dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.[3][4] An acid catalyst, such as TFA or BF₃·OEt₂, is added, and the mixture is stirred at room temperature.[4]
-
Oxidation: After the condensation is complete, an oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to aromatize the porphyrinogen intermediate to the corresponding porphyrin.[4]
-
Purification: The solvent is removed, and the crude porphyrin is purified by column chromatography on silica gel or alumina.
Yields of Representative trans-A₂B₂-Porphyrins
| Aldehyde Reactant | Porphyrin Product | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 5,15-Bis(4-bromophenyl)-10,20-bis(4-methoxyphenyl)porphyrin | 50 | [3] |
| p-Tolualdehyde | 5,15-Bis(4-bromophenyl)-10,20-bis(4-methylphenyl)porphyrin | Not specified | [3] |
| 4-Nitrobenzaldehyde | 5,15-Bis(4-bromophenyl)-10,20-bis(4-nitrophenyl)porphyrin | Not specified | [5] |
Table 3: Selected Yields for the Synthesis of trans-A₂B₂-Porphyrins.
Spectroscopic Data of a Representative Porphyrin
For 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, a related A₄-type porphyrin, the following spectroscopic data has been reported:
| Spectroscopy | Data |
| UV-Vis (CHCl₃) | λmax (nm): 420 (Soret band), 515, 552, 591, 647 (Q-bands) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.84 (s, 8H, β-pyrrolic), 8.06 (d, 8H, Ar-H), 7.90 (d, 8H, Ar-H), -2.85 (s, 2H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 140.8, 135.8, 131.3, 129.9, 122.6, 118.9 |
| MS (MALDI-TOF) | m/z: 930.0 |
Table 4: Spectroscopic Data for 5,10,15,20-tetrakis(4-bromophenyl)porphyrin. [6]
Role in the Synthesis of Corroles and BODIPY Dyes
Beyond porphyrins, this compound is a valuable precursor for other important classes of polypyrrolic compounds.
Corrole Synthesis
Corroles are trianionic macrocycles with a contracted porphyrin framework. The synthesis of meso-substituted corroles can be achieved through the condensation of a 1,9-diformyldipyrromethane with pyrrole. While direct synthesis from this compound is less common, its derivatives are employed. For instance, a p-bromophenyl substituent on a diformyldipyrromethane has been investigated in corrole synthesis, although it can lead to complex product mixtures due to scrambling reactions.[7]
BODIPY Dye Synthesis
Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis of BODIPY dyes involves the oxidation of a dipyrromethane to a dipyrromethene, followed by complexation with a boron source, typically BF₃·OEt₂. This compound can be utilized in this pathway to create BODIPY dyes with a bromophenyl substituent, which can then be further functionalized.
Figure 3: General Synthesis of BODIPY Dyes.
Significance in Drug Development and Materials Science
The derivatives synthesized from this compound have significant potential in various advanced applications. The bromine atom allows for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of various functional groups. This versatility is crucial for:
-
Drug Development: Porphyrins and related macrocycles are investigated for their use in photodynamic therapy (PDT), where they act as photosensitizers to generate reactive oxygen species that can selectively destroy cancer cells. The ability to functionalize the macrocycle via the bromophenyl group allows for the tuning of their photophysical properties and the attachment of targeting moieties to improve therapeutic efficacy.
-
Materials Science: The unique optical and electronic properties of porphyrins make them attractive for applications in molecular electronics, sensors, and nonlinear optics. The defined substitution patterns achievable using this compound are essential for creating well-ordered molecular assemblies and materials with predictable properties.
Conclusion
This compound stands out as a cornerstone in the rational synthesis of meso-substituted polypyrrolic macrocycles. Its straightforward preparation and the synthetic versatility afforded by the bromophenyl group have made it an invaluable tool for chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and pivotal role in the construction of porphyrins, corroles, and BODIPY dyes. The continued exploration of this building block is expected to drive further innovation in the development of advanced materials and novel therapeutic strategies.
References
- 1. This compound | C15H13BrN2 | CID 11833529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 5-(4-Bromophenyl)dipyrromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-(4-Bromophenyl)dipyrromethane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthetic and purification methodologies. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic solids is provided to enable researchers to generate quantitative data for this compound.
Introduction to this compound
This compound is a key synthetic intermediate, primarily utilized as a building block in the synthesis of complex porphyrins and related macrocycles. Its physicochemical properties, particularly its solubility, are critical for designing, optimizing, and scaling up synthetic routes, as well as for developing purification strategies. Understanding its behavior in various organic solvents is fundamental for researchers in medicinal chemistry, materials science, and organic synthesis.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. However, qualitative solubility can be inferred from descriptions of its synthesis and purification. The compound is typically synthesized and then purified by recrystallization, which provides clues about its solubility at different temperatures in various solvent systems.
The following table summarizes the qualitative solubility of this compound based on information extracted from synthetic procedures.
| Solvent | Solubility Class | Rationale / Context |
| Dichloromethane (CH₂Cl₂) | Soluble | Commonly used as a reaction and chromatography solvent for dipyrromethanes. |
| Chloroform (CHCl₃) | Soluble | Frequently used as a solvent for reactions and characterization (e.g., NMR) of related dipyrromethanes. |
| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in the synthesis of dipyrromethane derivatives. |
| Ethyl Acetate | Soluble | Used as an extraction solvent and in recrystallization mixtures. |
| Ethanol | Soluble | Employed as a recrystallization solvent, often in combination with water. |
| Hexanes | Sparingly Soluble / Insoluble | Used as an anti-solvent in recrystallization procedures with ethyl acetate to induce precipitation. |
| Water | Insoluble | The compound is washed with water during workup, and it is used as an anti-solvent in recrystallizations with ethanol. |
This table is based on qualitative inferences and should be used as a guideline. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following section details a general procedure for determining the solubility of a crystalline organic solid, such as this compound, in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable and widely applicable.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid, >98% purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood.
-
Once the bulk of the solvent has been removed, place the flask in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
Weigh the flask containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.
-
The solubility (S) can be expressed in various units, such as g/L or mol/L, using the following formulas:
-
Solubility (g/L) = Mass of solute (g) / Volume of solution (L)
-
Solubility (mol/L) = (Mass of solute (g) / Molar mass of solute ( g/mol )) / Volume of solution (L)
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of 5-(4-Bromophenyl)dipyrromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-(4-Bromophenyl)dipyrromethane, a key intermediate in the synthesis of porphyrins and other heterocyclic compounds relevant to drug development and materials science.
Introduction
This compound is a crucial precursor for the synthesis of meso-substituted porphyrins, which have applications in photodynamic therapy, catalysis, and molecular electronics. The synthesis involves the acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole. For large-scale production, methodologies that avoid tedious chromatographic purification are preferable. This protocol outlines a procedure that employs distillation and recrystallization for purification, making it suitable for producing multigram quantities of the target compound.
Chemical Reaction Pathway
The synthesis of this compound proceeds via an acid-catalyzed electrophilic substitution reaction. The protonated aldehyde acts as an electrophile that attacks the electron-rich pyrrole ring. A second pyrrole molecule then displaces the hydroxyl group of the intermediate carbinol, leading to the formation of the dipyrromethane.
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides a detailed protocol for the large-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (for ~20g scale) | Supplier |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18.5 g (0.1 mol) | Sigma-Aldrich |
| Pyrrole | C₄H₅N | 67.09 | 270 mL (3.88 mol) | Alfa Aesar |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 0.77 mL (0.01 mol) | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | VWR |
| Hexane | C₆H₁₄ | 86.18 | 500 mL | VWR |
| Celite® | - | - | 20 g | Sigma-Aldrich |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Argon or Nitrogen gas inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Kugelrohr distillation apparatus
-
Crystallization dish
-
Büchner funnel and filter flask
Synthesis Procedure
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add 4-bromobenzaldehyde (18.5 g, 0.1 mol) and pyrrole (270 mL, 3.88 mol).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for at least 30 minutes.
-
Acid Addition: While stirring the solution under an inert atmosphere, add trifluoroacetic acid (0.77 mL, 0.01 mol) dropwise via the dropping funnel over a period of 5 minutes. The reaction is exothermic, and the solution will darken.
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.
-
Quenching: Quench the reaction by adding 0.5 M aqueous sodium hydroxide solution until the mixture is neutral.
-
Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and remove the solvent and excess pyrrole using a rotary evaporator. This will yield a dark, oily residue.
Purification Protocol
For large-scale synthesis, purification is achieved through a combination of filtration, distillation, and recrystallization, which avoids the need for column chromatography.[1][2]
-
Filtration: Dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of Celite® to remove polymeric impurities. Evaporate the solvent to obtain a purified oil.
-
Bulb-to-Bulb Distillation (Kugelrohr): Purify the oil by bulb-to-bulb distillation under high vacuum (e.g., 0.1 mmHg) at a temperature of approximately 180-200 °C.[1] The product will distill as a viscous, pale-yellow oil which solidifies upon cooling.
-
Recrystallization: Dissolve the distilled solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Isolation and Drying: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Experimental Workflow
The following diagram illustrates the workflow for the large-scale synthesis and purification of this compound.
References
One-Pot Synthesis of Meso-Substituted Dipyrromethanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of meso-substituted dipyrromethanes, crucial intermediates in the synthesis of porphyrins, calixpyrroles, and other polypyrrolic macrocycles of significant interest in materials science and medicinal chemistry.
Introduction
Meso-substituted dipyrromethanes are key building blocks for a wide array of heterocyclic compounds. Their synthesis typically involves the acid-catalyzed condensation of pyrrole with an aldehyde or ketone.[1][2][3] The one-pot nature of this reaction offers a streamlined and efficient route to these valuable precursors, avoiding the isolation of intermediates and often leading to higher overall yields.[4][5] This document outlines various catalytic systems and reaction conditions, providing researchers with a comprehensive guide to selecting the optimal method for their specific needs.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for various one-pot synthesis methods of meso-substituted dipyrromethanes, allowing for easy comparison of catalysts, reaction conditions, and yields.
| Catalyst | Aldehyde/Ketone | Pyrrole Ratio (to Carbonyl) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Indium(III) chloride (InCl₃) | Aryl aldehydes | 100 equiv. (pyrrole as solvent) | None (Solvent-free) | Room Temp | - | Moderate | [1][4] |
| Trifluoroacetic acid (TFA) | Aromatic & Aliphatic aldehydes | 40 equiv. | None (Solvent-free) | Room Temp | - | 47-86 | [5] |
| Iodine (I₂) | Aldehydes | 2:1 | Water or Toluene | Room Temp | - | 60-87 (in water) | [1] |
| Boric acid | Methylglyoxal | 2.5:1 | Aqueous media | - | - | 70 | [1] |
| [bsmim][HSO₄] | Aliphatic & Aromatic aldehydes | - | Water | - | - | Moderate to Good | [1] |
| Imidazolium zwitterionic molten salt | Aromatic & Aliphatic aldehydes | 2:1 | None (Solvent-free) | Room Temp | - | 72-87 | [1] |
| Cation exchange resin | Aromatic aldehydes | - | Organic solvent | 10-30 | 30-60 min | High | [6] |
| Hydrochloric acid (HCl) | Ketones & Aldehydes | 5:1 | Water | 90 | 30-45 min | Good to Excellent | [7] |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Various aldehydes | - | Water | Room Temp | - | - | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments in the one-pot synthesis of meso-substituted dipyrromethanes.
Protocol 1: Indium(III) Chloride Catalyzed Solvent-Free Synthesis[1][4]
This protocol is advantageous for its simplicity and minimal waste generation.
Materials:
-
Aryl aldehyde
-
Pyrrole (freshly distilled)
-
Indium(III) chloride (InCl₃)
-
Argon or Nitrogen gas
-
Solvents for crystallization (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the aryl aldehyde.
-
Under an inert atmosphere (argon or nitrogen), add a large excess of pyrrole (e.g., 100 equivalents), which also acts as the solvent.
-
Add a catalytic amount of InCl₃ (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the excess pyrrole under reduced pressure.
-
The crude dipyrromethane is then purified by crystallization from an appropriate solvent system.
Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Media[1]
This method offers a greener approach by utilizing water as the solvent.
Materials:
-
Aldehyde
-
Pyrrole
-
Iodine (I₂)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve the aldehyde and pyrrole (2:1 ratio of pyrrole to aldehyde) in water.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with an organic solvent.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or crystallization.
Protocol 3: Trifluoroacetic Acid (TFA) Catalyzed Synthesis[5]
A classic and widely used method for a broad range of aldehydes.
Materials:
-
Aldehyde (aromatic or aliphatic)
-
Pyrrole (large excess)
-
Trifluoroacetic acid (TFA)
-
Dilute sodium hydroxide (NaOH) solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
-
Triethylamine (for chromatography)
Procedure:
-
In a flask, dissolve the aldehyde in a large excess of pyrrole (e.g., 40 equivalents).
-
Add a catalytic amount of TFA (e.g., 0.1 equivalents relative to the aldehyde).
-
Stir the reaction at room temperature. The solution will typically darken.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a dilute NaOH solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude dipyrromethane by flash chromatography on silica gel, using an eluent containing a small amount of triethylamine (e.g., 1%) to prevent product degradation on the column.
Visualizations
Reaction Pathway
The synthesis proceeds via an acid-catalyzed electrophilic substitution of pyrrole onto the protonated aldehyde, followed by a second substitution to yield the dipyrromethane.
Caption: Acid-catalyzed condensation of an aldehyde and pyrrole.
Experimental Workflow
The following diagram illustrates a general workflow for the one-pot synthesis and purification of meso-substituted dipyrromethanes.
Caption: General workflow for dipyrromethane synthesis.
References
- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gfmoorelab.com [gfmoorelab.com]
- 6. US20030187278A1 - Process for the synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 7. gfmoorelab.com [gfmoorelab.com]
Application Note: Synthesis of trans-A₂B₂-Porphyrins via Condensation of 5-(4-Bromophenyl)dipyrromethane with Aldehydes
Abstract
This application note details the synthesis of trans-A₂B₂-meso-substituted porphyrins through the acid-catalyzed condensation of 5-(4-Bromophenyl)dipyrromethane with various aldehydes. This method, a variation of the Lindsey and MacDonald-type syntheses, provides a rational route to asymmetrically substituted porphyrins, which are crucial building blocks for applications in materials science, drug development, and catalysis.[1][2] We provide detailed experimental protocols, a summary of reaction parameters, and address the common challenge of scrambling, offering optimized conditions to maximize the yield of the desired trans-isomer.[2][3]
Introduction
Meso-substituted porphyrins are a class of aromatic macrocycles with significant potential in diverse scientific fields due to their unique photophysical and chemical properties.[4] The synthesis of asymmetrically substituted porphyrins, particularly those with an A₂B₂ substitution pattern, is of great interest for creating complex molecular architectures.[5] The reaction of a 5-aryldipyrromethane with an aldehyde is a cornerstone of synthetic porphyrin chemistry, allowing for a controlled, stepwise approach to these structures.[6][7]
This compound serves as a valuable precursor, where the bromophenyl group can act as a synthetic handle for further functionalization via cross-coupling reactions. However, the acid-catalyzed condensation is often complicated by scrambling, an equilibrium-driven process of fragmentation and recombination of pyrrolic intermediates, which leads to a statistical mixture of porphyrin products (A₄, A₃B, cis-A₂B₂, and trans-A₂B₂).[1][8] This note presents refined protocols aimed at minimizing scrambling and improving the yield and purity of the target trans-A₂B₂-porphyrin.[2][3]
Reaction Pathway and Mechanism
The overall synthesis is a two-step process: (1) acid-catalyzed condensation of two equivalents of this compound with two equivalents of an aldehyde to form a porphyrinogen, and (2) oxidation of the porphyrinogen to the stable, aromatic porphyrin macrocycle.[1][9]
The mechanism involves the protonation of the aldehyde, followed by nucleophilic attack from the α-position of the dipyrromethane. This process continues, ultimately forming a linear tetrapyrrolic intermediate (a bilane) which then cyclizes to the porphyrinogen.[10] The choice of acid catalyst, solvent, and temperature is critical to control the reaction kinetics and suppress the undesired scrambling pathways.[2][11]
References
- 1. Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Porphyrin - Wikipedia [en.wikipedia.org]
- 5. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Dipyrromethane Synthesis
Audience: Researchers, scientists, and drug development professionals.
Dipyrromethanes are pivotal precursors in the synthesis of a wide array of tetrapyrrolic macrocycles, including porphyrins, corroles, and calixpyrroles.[1] These macrocycles are integral to fields ranging from materials science and medicine to catalysis.[1] The most common and direct route to meso-substituted dipyrromethanes is the acid-catalyzed condensation of pyrrole with an aldehyde or ketone.[2]
This document provides an overview of various catalytic methods, detailed experimental protocols, and a comparative analysis of reaction parameters to guide researchers in selecting the optimal synthetic route for their specific needs.
I. Overview of Catalytic Methods
The synthesis of dipyrromethanes is sensitive to reaction conditions, particularly the acidity of the catalyst. Strong acids can lead to the formation of oligomeric byproducts and polymers, which complicates purification and reduces yields.[1][3] Consequently, a variety of catalytic systems have been developed to achieve high yields and selectivity.
-
Brønsted Acids: Strong acids like trifluoroacetic acid (TFA)[4], hydrochloric acid (HCl)[3], and p-toluenesulfonic acid (p-TSA)[5] are effective catalysts. These reactions are often performed using a large excess of pyrrole, which serves as both reactant and solvent, to minimize oligomerization.[4]
-
Lewis Acids: Mild Lewis acids such as InCl₃, MgBr₂, and BF₃·OEt₂ have been shown to be excellent catalysts, often providing cleaner reactions and high yields.[6][7][8] They are particularly useful for sensitive substrates.
-
Solid and Heterogeneous Catalysts: To simplify catalyst removal and improve the environmental footprint of the synthesis, solid acid catalysts have been employed. These include cation exchange resins[9], and reusable catalysts like glycine@celite.[5]
-
Green Methodologies: Recent efforts have focused on developing more environmentally benign methods. This includes using water as a solvent and employing mild, non-toxic catalysts like boric acid[1] or SO₃H-functionalized ionic liquids.[10] These methods often allow for the use of stoichiometric amounts of pyrrole and simplify product isolation.[11]
II. Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency, time, and yield. The following tables summarize quantitative data from various reported methods for the synthesis of meso-substituted dipyrromethanes.
Table 1: Comparison of Various Catalysts for the Synthesis of 5-Phenyldipyrromethane
| Catalyst | Catalyst Loading | Pyrrole/Aldehyde Ratio | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 0.1 equiv | 40:1 | None | 5 min | RT | ~60 | [4][12] |
| BF₃·OEt₂ | Catalytic | 40:1 | None | 30 min | RT | ~55 | [11] |
| InCl₃ | Catalytic | 100:1 | Pyrrole | 30 min | RT | >90 (crude) | [7][8] |
| Boric Acid | 10 mol% | 2:1 | Water | 40 min | RT | 85 | [1] |
| Cation Exchange Resin | --- | ~2:1 | Dichloromethane | 30-60 min | 10-30 | 75-85 | [9] |
| Iodine | 10 mol% | 2:1 | Water | 1.5 h | RT | 87 | [5][13] |
| [bsmim][HSO₄] | 10 mol% | 5:1 | Water | 1.5 h | RT | 85 | [10] |
RT = Room Temperature
Table 2: Substrate Scope using Boric Acid Catalysis in Water [1]
| Aldehyde/Ketone | Product | Time (min) | Yield (%) |
| Formaldehyde | 5,5-Unsubstituted Dipyrromethane | 30 | 90 |
| Benzaldehyde | 5-Phenyldipyrromethane | 40 | 85 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)dipyrromethane | 60 | 82 |
| 4-Methylbenzaldehyde | 5-(4-Methylphenyl)dipyrromethane | 45 | 86 |
| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)dipyrromethane | 50 | 84 |
| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)dipyrromethane | 120 | 75 |
| Cyclohexanone | 5,5-Dicyclohexyl-dipyrromethane | 20 | 92 |
III. Visualized Mechanisms and Workflows
Diagram 1: General Mechanism of Acid-Catalyzed Dipyrromethane Formation This diagram illustrates the step-wise formation of dipyrromethane, initiated by the acid-catalyzed activation of the carbonyl group.
Caption: Acid-catalyzed condensation of an aldehyde and pyrrole.
Diagram 2: General Experimental Workflow for Dipyrromethane Synthesis This workflow outlines the typical laboratory procedure from reaction setup to product isolation and purification.
Caption: Workflow for dipyrromethane synthesis and purification.
IV. Experimental Protocols
The following protocols are representative examples of common catalytic methods for dipyrromethane synthesis.
Protocol 1: TFA-Catalyzed Synthesis of 5-Aryldipyrromethanes in Excess Pyrrole [4]
This method is a classic one-flask procedure suitable for a wide range of aromatic and aliphatic aldehydes.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrole (40 mmol, ~2.7 mL), freshly distilled
-
Trifluoroacetic acid (TFA) (0.1 mmol, ~7.5 µL)
-
0.1 M NaOH solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Hexane
-
Triethylamine (for chromatography)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and excess pyrrole (40 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the aldehyde is completely dissolved.
-
Add TFA (0.1 mmol) dropwise to the stirred solution. The reaction is typically exothermic, and the solution will darken.
-
Stir the reaction for 5-10 minutes at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂ (50 mL).
-
Transfer the solution to a separatory funnel and wash with 0.1 M aqueous NaOH (2 x 50 mL) and then with water (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude dipyrromethane by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent product degradation on the column) or by crystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).
-
Protocol 2: Green Synthesis using Boric Acid in Aqueous Media [1]
This environmentally friendly protocol uses water as the solvent and a mild, non-toxic acid catalyst, simplifying workup.
-
Materials:
-
Aldehyde (0.25 mol)
-
Pyrrole (0.5 mol, ~34.6 mL), freshly distilled
-
Boric acid (0.025 mol, ~1.55 g, for 10 mol% loading)
-
Deionized water (500 mL)
-
Ice bath
-
-
Procedure:
-
In a 1 L flask, dissolve boric acid (10 mol% relative to the aldehyde) in deionized water (500 mL).
-
Add pyrrole (2 equivalents) to the aqueous boric acid solution with vigorous stirring.
-
Add the aldehyde (1 equivalent) to the mixture. If the aldehyde is a solid, it can be added directly. If it is a liquid, add it dropwise.
-
Stir the reaction mixture vigorously at room temperature. The product often begins to precipitate out of the solution.
-
Monitor the reaction progress by TLC. Reaction times typically range from 20 to 120 minutes depending on the substrate.[1]
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with copious amounts of cold water (3 x 100 mL) to remove residual boric acid and pyrrole.
-
Dry the product under vacuum. This method often yields a product of high purity without the need for chromatography.[3]
-
Protocol 3: Lewis Acid (InCl₃) Catalyzed Synthesis [7]
This scalable procedure uses a mild Lewis acid and allows for product isolation via crystallization, avoiding chromatography.
-
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Pyrrole (100 equivalents), freshly distilled
-
Indium(III) chloride (InCl₃), anhydrous
-
Inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Set up a flask under an inert atmosphere. Add the aldehyde and pyrrole (100 equivalents).
-
Add a catalytic amount of InCl₃ to the solution and stir at room temperature.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the aldehyde is consumed (typically 30-60 minutes).
-
Once the reaction is complete, remove the excess pyrrole via vacuum distillation or Kugelrohr distillation. This step is crucial for isolating the product without chromatography.
-
The remaining residue contains the dipyrromethane. Induce crystallization by adding a minimal amount of a solvent in which the product is sparingly soluble (e.g., hexane or methanol/water).
-
Collect the crystalline product by filtration, wash with a cold non-solvent, and dry under vacuum. This method can be scaled to produce >100 g of product.[7]
-
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. gfmoorelab.com [gfmoorelab.com]
- 5. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 9. US20030187278A1 - Process for the synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 10. Green synthesis of dipyrromethanes in aqueous media catalyzed by SO3H-functionalized ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. gfmoorelab.com [gfmoorelab.com]
- 13. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods [mdpi.com]
Application Notes and Protocols: Synthesis and Functionalization of BODIPY Dyes Using 5-(4-Bromophenyl)dipyrromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Boron-Dipyrromethene (BODIPY) dyes utilizing 5-(4-Bromophenyl)dipyrromethane as a key precursor. The presence of the bromophenyl moiety offers a versatile handle for post-synthetic modifications, enabling the development of a diverse range of fluorescent probes and materials.
Introduction
BODIPY dyes are a class of fluorescent molecules renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability. The synthesis of BODIPY dyes often proceeds through the condensation of a dipyrromethane with an aldehyde or acid chloride, followed by oxidation and complexation with a boron source. This compound is a valuable building block in this context, as the resulting 8-(4-bromophenyl)-BODIPY core can be readily functionalized via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl substituents, enabling the fine-tuning of the dye's spectroscopic properties for specific applications in bioimaging, sensing, and materials science.
Data Presentation
The following table summarizes the photophysical properties of representative BODIPY dyes derived from this compound and its subsequent functionalization.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 8-(4-bromophenyl)-BODIPY | ~503 | ~512 | Not specified | Not specified | Various | [1] |
| 8-(biphenyl-4-yl)-BODIPY | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 8-(4'-(N,N-dimethylamino)biphenyl-4-yl)-BODIPY | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Thieno-extended BODIPY Dyes | 600-850 | Not specified | 0.19-0.85 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 8-(4-Bromophenyl)-BODIPY from this compound
This protocol is adapted from a general mechanochemical synthesis of BODIPY dyes and a standard solution-phase procedure.[3][4]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (optional, for acid-catalyzed condensation if starting from pyrrole and aldehyde)
-
Mortar and pestle (for mechanochemical method)
-
Round-bottom flask and standard glassware (for solution-phase method)
-
Silica gel for column chromatography
Procedure (Solution-Phase):
-
Oxidation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.2 eq) in DCM dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture for 30-60 minutes. The color of the solution will typically change, indicating the formation of the dipyrromethene. Monitor the reaction by thin-layer chromatography (TLC).
-
Complexation: Once the oxidation is complete, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (5-10 eq) to the reaction mixture, followed by the slow addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (5-10 eq). The solution will likely undergo another color change. Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the BODIPY dye is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) to obtain the pure 8-(4-bromophenyl)-BODIPY dye.
Procedure (Mechanochemical): [3]
-
Place this compound (1.0 eq) in a mortar.
-
Add p-chloranil (1.0-1.2 eq) and grind the mixture with a pestle for approximately 1 minute.
-
Add triethylamine (TEA) (5-10 eq) and continue grinding for another minute.
-
Carefully add boron trifluoride diethyl etherate (BF₃·OEt₂) (5-10 eq) and grind for an additional 1-2 minutes.
-
The resulting solid can be directly purified by column chromatography as described in the solution-phase method.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 8-(4-Bromophenyl)-BODIPY
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-(4-bromophenyl)-BODIPY with an arylboronic acid.[2]
Materials:
-
8-(4-Bromophenyl)-BODIPY
-
Arylboronic acid (e.g., phenylboronic acid, 4-(N,N-dimethylamino)phenylboronic acid) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required by the catalyst, e.g., triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add 8-(4-bromophenyl)-BODIPY (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired functionalized BODIPY dye.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Bromophenyl)dipyrromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-(4-Bromophenyl)dipyrromethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde to form this compound is often accompanied by the formation of two principal side products:
-
N-Confused Dipyrromethane (2,3'-dipyrromethane isomer): This isomer results from the electrophilic attack of the intermediate carbinol at the nitrogen atom of the pyrrole ring instead of the typical C2 position.
-
Tripyrrane: This is a higher oligomer formed by the reaction of the dipyrromethane product with another molecule of the aldehyde and pyrrole.[1]
Minor, uncharacterized oligomeric materials may also be present in the crude reaction mixture.[1]
Q2: Why do these side products form?
The formation of these side products is inherent to the reaction mechanism. The acidic conditions used to catalyze the condensation can activate both the aldehyde and the pyrrole ring. This can lead to competing reaction pathways:
-
N-Confused Isomer Formation: The nitrogen atom in the pyrrole ring possesses some nucleophilic character, allowing for an alternative, though less favored, site of attack for the electrophilic intermediate generated from the aldehyde.
-
Tripyrrane and Higher Oligomer Formation: The desired dipyrromethane product is itself a reactive species that can further react with the aldehyde and pyrrole under the reaction conditions, leading to the formation of longer pyrrolic chains.[2]
Q3: How can I minimize the formation of these side products?
Several factors in the experimental setup can be optimized to favor the formation of the desired this compound:
-
Pyrrole to Aldehyde Ratio: A large excess of pyrrole is crucial to maximize the formation of the dipyrromethane and suppress the formation of higher oligomers like tripyrrane.[1][2]
-
Choice of Acid Catalyst: The type of acid catalyst can influence the ratio of side products. For instance, trifluoroacetic acid (TFA) catalysis may lead to a lower amount of the N-confused dipyrromethane compared to boron trifluoride etherate (BF₃·Et₂O), although it might produce more tripyrrane.[1]
-
Reaction Time: The reaction is typically rapid. Extending the reaction time does not necessarily improve the yield of the desired product and may promote the formation of oligomers.[1]
Troubleshooting Guide
Problem: Low yield of this compound and a complex crude product mixture.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient excess of pyrrole. | Increase the molar ratio of pyrrole to 4-bromobenzaldehyde. Ratios of 25:1 or higher are often employed.[1] |
| Inappropriate acid catalyst or concentration. | If using a strong acid like TFA, ensure it is used in catalytic amounts (e.g., 0.1 equivalents). Consider screening different acid catalysts like BF₃·Et₂O to find the optimal balance for minimizing specific side products.[1] |
| Prolonged reaction time. | Monitor the reaction progress by TLC or GC. The reaction is often complete within a few minutes. Quench the reaction promptly once the starting aldehyde is consumed to prevent further side reactions.[1] |
| Sub-optimal reaction temperature. | The reaction is typically performed at room temperature. Elevated temperatures can accelerate side reactions. |
Problem: Difficulty in purifying the final product.
Suggested Purification Strategy:
A multi-step purification process is often effective:
-
Removal of Excess Pyrrole: After quenching the reaction, excess pyrrole can be removed by rotary evaporation.
-
Removal of Oligomers: Higher oligomers like tripyrrane can be separated from the dipyrromethane by bulb-to-bulb distillation. The dipyrromethane is typically more volatile than the oligomeric byproducts.[1]
-
Removal of N-Confused Isomer: The N-confused dipyrromethane can be removed from the desired product by recrystallization. The desired this compound is generally less soluble and will crystallize out, leaving the isomeric impurity in the mother liquor.[1]
Quantitative Data on Side Product Formation
Table 1: Product Distribution in the Synthesis of 5-Phenyldipyrromethane as a Function of Pyrrole:Benzaldehyde Ratio (TFA Catalysis)
| Pyrrole:Benzaldehyde Ratio | Dipyrromethane (%) | N-Confused Dipyrromethane (%) | Tripyrrane (%) |
| 5:1 | 65 | 5 | 30 |
| 10:1 | 75 | 5 | 20 |
| 20:1 | 85 | 5 | 10 |
| 40:1 | 90 | 5 | 5 |
| 80:1 | 92 | 4 | 4 |
Data is illustrative and based on the synthesis of 5-phenyldipyrromethane as reported by Littler et al. The percentages are based on GC analysis of the crude reaction mixture.[1]
Experimental Protocol
General Procedure for the Synthesis of 5-Substituted Dipyrromethanes:
This protocol is a general method and may require optimization for the specific synthesis of this compound.
-
To a dry round-bottom flask, add pyrrole (25 equivalents) and the 4-bromobenzaldehyde (1.0 equivalent).
-
Deoxygenate the mixture by bubbling a stream of argon through it for 5 minutes.
-
Add trifluoroacetic acid (TFA, 0.10 equivalents) to the solution.
-
Stir the mixture under an argon atmosphere at room temperature for 5 minutes.
-
Quench the reaction by adding 0.1 M NaOH solution.
-
Add ethyl acetate to the mixture.
-
Separate the organic phase and wash it with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by bulb-to-bulb distillation followed by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Visualizing Reaction Pathways
The following diagram illustrates the key reaction pathways leading to the desired product and the common side products.
References
Technical Support Center: Optimizing 5-(4-Bromophenyl)dipyrromethane Synthesis
Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)dipyrromethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde.[1][2][3] This reaction is typically carried out in an organic solvent or using a large excess of pyrrole as both reactant and solvent.[4][5][6]
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly depending on the reaction conditions, including the catalyst, solvent, and pyrrole-to-aldehyde ratio. Reported yields for similar aryl-dipyrromethanes range from moderate to excellent (30% to over 90%).[1][5][7] For instance, using trifluoroacetic acid (TFA) as a catalyst in an excess of pyrrole can afford good yields.[1][5] Green chemistry methods using aqueous media have also reported high yields.[7][8][9][10]
Q3: What are the main side products I should be aware of?
A3: The primary side products are tripyrromethanes and N-confused dipyrromethanes (2,3'-dipyrromethane).[5][6] Formation of higher oligomers and polymers can also occur, especially with prolonged reaction times or inappropriate reactant ratios.[4][5][11]
Q4: How can I purify the final product?
A4: Purification is commonly achieved through flash column chromatography on silica gel.[2][5][6] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is also a widely used technique to obtain analytically pure product.[5][6] For larger scale preparations, bulb-to-bulb distillation followed by recrystallization can be an effective, chromatography-free method.[5][6]
Q5: Is this compound stable?
A5: Dipyrromethanes, in general, are susceptible to oxidation, which can be a concern during synthesis, isolation, and storage.[11] It is advisable to store the purified compound in the dark and at low temperatures (0–5 °C) to prevent degradation.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial.[1][13] - Incorrect Pyrrole:Aldehyde Ratio: An insufficient excess of pyrrole can lead to the formation of higher oligomers.[4][5] - Reaction Time: The reaction is often rapid, and extended times may promote side reactions.[5][11] - Reaction Temperature: Most procedures are performed at room temperature; higher temperatures can lead to unwanted byproducts.[14] | - Catalyst Optimization: Trifluoroacetic acid (TFA) is a commonly used and effective catalyst. Other acids like p-toluenesulfonic acid (p-TSA), boric acid, and various Lewis acids have also been successfully employed.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your setup. - Increase Pyrrole Ratio: Using a large excess of pyrrole (e.g., 25:1 to 40:1 ratio of pyrrole to aldehyde) can significantly improve the yield of the desired dipyrromethane.[5][6] - Monitor Reaction Progress: Use TLC to monitor the reaction and quench it once the starting material is consumed to prevent the formation of byproducts. The reaction is often complete within 5-15 minutes.[5] - Maintain Room Temperature: Conduct the reaction at room temperature unless a specific protocol indicates otherwise.[7] |
| Formation of Multiple Products (Side Reactions) | - Polymerization: Acid-catalyzed self-condensation of pyrrole or the product can lead to polymeric materials.[4][11] - Tripyrrane Formation: A common byproduct resulting from the reaction of the dipyrromethane with another molecule of the aldehyde and pyrrole.[5][6] - N-Confused Dipyrromethane: Results from the reaction at the C-3 position of the pyrrole ring instead of the C-2 position.[5][6] | - Use High Dilution: While counterintuitive for a bimolecular reaction, using a large excess of pyrrole effectively creates a high dilution environment for the aldehyde, favoring the 1:2 condensation.[4] - Control Reaction Time: As mentioned, shorter reaction times minimize the formation of higher oligomers like tripyrranes.[5] - Choice of Catalyst: Some catalysts may favor the formation of the desired product over side products. For instance, BF3·Et2O catalysis has been shown to produce less tripyrrane compared to TFA.[5] |
| Difficult Purification | - Co-elution of Impurities: Side products, particularly the N-confused isomer, can have similar polarities to the desired product, making chromatographic separation challenging. - Product Instability: The product can degrade on the silica gel column if the chromatography is too slow. | - Optimize Chromatography: Use a carefully selected eluent system. A gradient elution might be necessary to separate closely related compounds. - Alternative Purification: Consider bulb-to-bulb distillation for larger quantities, which can effectively remove non-volatile impurities.[5][6] Subsequent recrystallization can then yield a highly pure product.[5][6] - Workup Procedure: An efficient workup to remove the acid catalyst and excess pyrrole before chromatography is essential. This often involves washing with a mild base and water, followed by drying of the organic phase. |
| Product Discoloration | - Oxidation: Dipyrromethanes are prone to oxidation, which can lead to colored impurities.[11] | - Inert Atmosphere: While not always necessary, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. - Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.[12] |
Experimental Protocols
General Procedure for Acid-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on commonly reported methods.[4][5][6]
Materials:
-
4-Bromobenzaldehyde
-
Pyrrole (freshly distilled is recommended)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flask containing a stir bar, add a large excess of pyrrole (e.g., 25 equivalents relative to the aldehyde).
-
Add 4-bromobenzaldehyde (1 equivalent) to the pyrrole and stir until it dissolves.
-
Deoxygenate the mixture by bubbling with nitrogen for 15 minutes.[4]
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) dropwise to the stirring solution at room temperature.[5]
-
Monitor the reaction by TLC. The reaction is typically complete within 5-15 minutes.[5]
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a dark oil.[4]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid. The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. gfmoorelab.com [gfmoorelab.com]
- 6. Refined Synthesis of 5-Substituted Dipyrromethanes (1999) | Benjamin J. Littler | 450 Citations [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. gfmoorelab.com [gfmoorelab.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. US20030187278A1 - Process for the synthesis of dipyrromethanes - Google Patents [patents.google.com]
Technical Support Center: Porphyrin Synthesis with Dipyrromethanes
Welcome to the technical support center for porphyrin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of porphyrins from dipyrromethanes, with a particular focus on preventing scrambling.
Troubleshooting Guide: Scrambling in Porphyrin Synthesis
Scrambling, the undesired formation of a mixture of porphyrin isomers, is a frequent challenge in acid-catalyzed condensations of dipyrromethanes and aldehydes. This guide provides a structured approach to diagnose and resolve this issue.
Frequently Encountered Problem: My porphyrin synthesis yields a mixture of isomers (scrambling) instead of the desired trans-A₂B₂ or other specifically substituted porphyrin.
Initial Troubleshooting Steps:
-
Confirm the Purity of Starting Materials: Ensure the dipyrromethane and aldehyde are pure. Impurities can lead to side reactions and complicate the product mixture. Dipyrromethanes can be purified by flash chromatography on silica gel in a mildly basic medium (e.g., n-hexane/ethyl acetate/TEA) to prevent acid-induced degradation.[1]
-
Analyze Reaction Conditions: Scrambling is highly dependent on the reaction conditions.[2][3][4] Review your protocol against the parameters known to influence scrambling.
-
Assess Substituent Effects: The steric and electronic properties of the substituents on both the dipyrromethane and the aldehyde play a crucial role in the extent of scrambling.[5][6][7]
Logical Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting scrambling in porphyrin synthesis.
Quantitative Data Summary: Effect of Reaction Conditions on Scrambling
The following table summarizes various reaction conditions and their impact on the scrambling of meso-substituted porphyrins. Lower temperatures, specific acid catalysts, and higher dilution generally favor reduced scrambling, though often with a trade-off in yield.[3][4]
| Dipyrromethane Substituent | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Concentration (mM) | Scrambling Level | Yield (%) | Reference |
| 5-Mesityl | Various | TFA (17.8 mM) | CH₂Cl₂ | Room Temp | 10 | Minimal | 14-48 | [3][4] |
| 5-Mesityl | Various | BF₃·OEt₂ | CH₂Cl₂ | Room Temp | 10 | Low | ~30 | [3] |
| 5-Phenyl | Various | TFA | CH₂Cl₂ | Room Temp | 10 | Extensive | Low | [3] |
| 5-Phenyl | Various | BF₃·OEt₂ / NH₄Cl | MeCN | 0 | 10 | Little to None | <10 | [3][4] |
| 5-Phenyl | Various | None (with NH₄Cl) | DMSO | 100 | 100 | Little to None | <10 | [3][4] |
| Aryl-substituted | Aryl | TFA (30 mM) | Acetonitrile | Room Temp | 2.5 | Not detectable | 14-40 | [8] |
| 5-(p-Tolyl) | 4-Nitrobenzaldehyde | TFA | CH₂Cl₂ | Room Temp | 10 | Significant | ~5 | [2] |
| 5-(p-Tolyl) | 4-Nitrobenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | Room Temp | 10 | Significant | ~5 | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of scrambling in porphyrin synthesis?
A1: Scrambling in the MacDonald-type [2+2] condensation occurs through acid-catalyzed fragmentation (acidolysis) of the dipyrromethane starting material and/or the linear oligopyrrolic intermediates.[5][9] These fragments can then recombine in a non-specific manner, leading to a statistical mixture of porphyrin products (e.g., A₄, A₃B, A₂B₂, AB₃, and B₄ porphyrins) instead of the desired trans-A₂B₂ isomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of Conditions Giving Minimal Scrambling in the Synthesis of trans-Porphyrins from Dipyrromethanes and Aldehydes. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
Technical Support Center: 5-(4-Bromophenyl)dipyrromethane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of 5-(4-Bromophenyl)dipyrromethane.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a very low yield. What are the common causes?
A1: Low yields in this reaction are a frequent issue and can stem from several factors:
-
Suboptimal Catalyst Concentration: Both too little and too much acid catalyst can be detrimental. Insufficient catalyst leads to a slow and incomplete reaction, while excessive acid can promote the polymerization of pyrrole and the formation of unwanted oligomeric side products.[1] It is crucial to optimize the catalyst concentration for your specific reaction conditions.
-
Incorrect Pyrrole to Aldehyde Ratio: A large excess of pyrrole is typically required to favor the formation of the dipyrromethane over higher oligomers.[1][2] Ratios of pyrrole to 4-bromobenzaldehyde can range from 10:1 to as high as 100:1.
-
Reaction Time: The reaction is often rapid. Prolonged reaction times can lead to the degradation of the product and the formation of complex mixtures of oligomers, which complicates purification and reduces the isolated yield.
-
Presence of Oxygen and Light: Dipyrromethanes are susceptible to oxidation, which can lead to the formation of colored impurities and decomposition of the desired product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark is highly recommended.[1]
-
Purity of Reagents: The purity of both pyrrole and 4-bromobenzaldehyde is critical. Pyrrole should be freshly distilled before use to remove colored, oxidized impurities.
Q2: My reaction mixture turns dark brown or black, and I have difficulty isolating the product. What is happening?
A2: The formation of a dark, tarry substance is a strong indication of pyrrole polymerization and the formation of higher-order oligomers. This is a common side reaction in acid-catalyzed condensations of pyrroles and aldehydes.[1]
-
Excessive Acidity: Strong acids or high concentrations of catalysts can rapidly polymerize pyrrole. Consider using a milder acid catalyst or reducing the catalyst concentration.
-
High Temperature: Elevated temperatures can accelerate side reactions. The reaction is typically carried out at room temperature.
-
Insufficient Pyrrole Excess: A lower excess of pyrrole allows the initially formed carbocation intermediate to react with another dipyrromethane molecule, leading to tripyrromethanes and higher oligomers.
To mitigate this, ensure a high pyrrole-to-aldehyde ratio, use the optimal amount of a suitable acid catalyst, and maintain a controlled temperature.
Q3: I am observing multiple spots on my TLC plate after the reaction. How can I effectively purify this compound?
A3: The presence of multiple spots on TLC is expected and usually corresponds to the desired product, unreacted starting materials, and various oligomeric byproducts. Effective purification is key to obtaining a pure product.
-
Column Chromatography: This is the most common method for purifying dipyrromethanes. A silica gel column is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate or dichloromethane and hexanes.[1][2] The desired this compound is typically a white to off-white solid.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further purify the product and yield crystalline material.
-
Distillation: For some dipyrromethanes, bulb-to-bulb distillation under high vacuum can be an effective purification method to remove less volatile oligomers.[1]
Q4: What is the role of the acid catalyst in the reaction, and which one should I choose?
A4: The acid catalyst is essential for activating the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich pyrrole ring. The choice of catalyst can significantly impact the reaction's success.
-
Common Acid Catalysts: Trifluoroacetic acid (TFA) is a widely used and effective catalyst for this reaction.[1] Other catalysts reported for dipyrromethane synthesis include indium(III) chloride (InCl₃), magnesium bromide (MgBr₂), boric acid, and iodine.
-
Catalyst Strength: Strong acids like TFA can be very effective but also increase the risk of side reactions if not used in carefully controlled amounts. Milder Lewis acids like InCl₃ or boric acid can sometimes offer a better balance between reaction rate and selectivity, minimizing byproduct formation.
The optimal catalyst and its concentration should be determined experimentally for your specific setup.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Aryl-Substituted Dipyrromethanes
| Aldehyde | Catalyst | Pyrrole:Aldehyde Ratio | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Acetic Acid | - | Room Temp. | 5 h | - | [3] |
| 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate (5 mol%) | - | Room Temp. | 30 min | 92 | [4] |
| 4-Nitrobenzaldehyde | Iodine (0.1 mmol) | 2:1 | Room Temp. | < 1 min | 98 | [5] |
| Benzaldehyde | Trifluoroacetic Acid (TFA) | 40:1 | Room Temp. | 15 min | ~65-67 | [1] |
| Benzaldehyde | Boron Trifluoride Etherate (BF₃·OEt₂) | 40:1 | Room Temp. | 15 min | - | [1] |
| 4-Methylbenzaldehyde | Trifluoroacetic Acid (TFA) | 25:1 | Room Temp. | - | 33 | [1] |
| 4-Methoxybenzaldehyde | Trifluoroacetic Acid (TFA) | 25:1 | Room-Temp. | - | 68 | [1] |
| 4-Fluorobenzaldehyde | Trifluoroacetic Acid (TFA) | 25:1 | Room Temp. | - | 28 | [1] |
Note: Direct comparative data for this compound under varying conditions is limited in the literature. This table includes data for closely related aryl-substituted dipyrromethanes to illustrate general trends.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Trifluoroacetic Acid (TFA)
This protocol is adapted from established procedures for the synthesis of meso-substituted dipyrromethanes.
Materials:
-
Pyrrole (freshly distilled)
-
4-Bromobenzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq).
-
Addition of Pyrrole: Add a significant excess of freshly distilled pyrrole (e.g., 40-50 eq). The pyrrole acts as both a reactant and the solvent.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with a slow stream of nitrogen or argon for 10-15 minutes to remove oxygen.
-
Catalyst Addition: While stirring the solution, add trifluoroacetic acid (TFA) dropwise via syringe (typically 0.1 eq relative to the aldehyde). A color change is usually observed upon addition of the acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 15-30 minutes. Do not let the reaction proceed for an extended period to avoid byproduct formation.
-
Quenching the Reaction: Once the starting aldehyde is consumed (as indicated by TLC), quench the reaction by adding a few drops of a weak base, such as triethylamine or a dilute aqueous sodium bicarbonate solution.
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a crude oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).
-
Combine the fractions containing the desired product (visualized by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound, which should be a white to pale yellow solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: A logical workflow for troubleshooting failed this compound reactions.
References
Technical Support Center: Purification of 5-(4-Bromophenyl)dipyrromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-(4-Bromophenyl)dipyrromethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: The primary impurities consist of oligomeric polypyrrolic species like tripyrranes, the N-confused isomer (2,3'-dipyrromethane), unreacted pyrrole, and oxidized, colored byproducts.[1][2] The formation of oligomers is favored if the ratio of pyrrole to aldehyde is too low.[1]
Q2: What is the best initial approach to purify the crude product?
A2: The optimal purification strategy depends on the scale of your reaction. For small-scale preparations, flash column chromatography is typically effective.[2] For larger, multigram syntheses, a non-chromatographic approach involving distillation to remove oligomers followed by recrystallization is often more efficient and scalable.[2][3]
Q3: My purified dipyrromethane is unstable and discolors over time. How can I improve its stability?
A3: 5-Aryldipyrromethanes can be sensitive to air and acidic conditions.[1] Ensure all residual acid catalyst from the synthesis is completely removed during workup. It is best to store the purified, crystalline solid in the dark and at a low temperature (0–5 °C) to prevent degradation.[4]
Q4: Can I avoid column chromatography altogether?
A4: Yes, for multigram quantities, chromatography can be a bottleneck.[2] A refined procedure involves using a high ratio of pyrrole to aldehyde (e.g., 25:1 or greater) during synthesis, followed by bulb-to-bulb distillation of the crude product to remove high-boiling oligomers. The desired dipyrromethane can then be isolated in high purity via recrystallization.[2][3]
Purification & Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Problem 1: The crude product is a dark, intractable oil instead of a solid.
-
Possible Cause: High concentration of unreacted pyrrole and/or oligomeric impurities. For crystallization to be successful, the crude material should be a solid and largely free of excess pyrrole.
-
Solution:
-
Remove Excess Pyrrole: Ensure the excess pyrrole is thoroughly removed by rotary evaporation, potentially with gentle warming (50-60°C).[1] For stubborn traces, washing the crude mixture with hexane can help precipitate the product and wash away some pyrrole.
-
Remove Oligomers: If the product remains oily, it is likely rich in oligomers. A bulb-to-bulb (Kugelrohr) distillation or sublimation can effectively separate the desired dipyrromethane from non-volatile oligomers.[1][2]
-
Problem 2: The purified product has a persistent yellow or brown discoloration.
-
Possible Cause: Presence of oxidized polypyrrolic impurities.
-
Solution:
-
Charcoal Treatment: Dissolve the impure solid in a minimal amount of hot ethanol. Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through a pad of Celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: Recrystallize the decolorized product from the filtrate. This is often effective after a primary purification step like chromatography or distillation.[2]
-
Problem 3: TLC analysis of the crude product shows multiple spots.
-
Possible Cause: This is expected and typically indicates the presence of the desired product, higher-order oligomers (lower Rf, often appearing as beige or brown spots), and potentially the N-confused isomer.[1]
-
Solution:
-
Identify the Product Spot: The product, this compound, should appear as a distinct spot. It can be visualized using bromine vapor, which typically turns the spot a bright red-orange color.[1]
-
Choose Purification Method: Based on the TLC, select an appropriate purification method. Flash chromatography is well-suited for separating these components.
-
Problem 4: The product appears to decompose on the silica gel column.
-
Possible Cause: Residual acid from the synthesis or the inherent acidity of silica gel can cause the acid-sensitive dipyrromethane to degrade or streak on the column.
-
Solution:
-
Neutralize Crude Product: Before chromatography, ensure the crude product is thoroughly neutralized by washing with a dilute aqueous base (e.g., 0.1 M NaOH) during the workup.[5]
-
Basic Eluent: Add a small amount of a basic modifier, such as triethylamine (~1%), to the chromatography eluent. This will neutralize the acidic sites on the silica gel and prevent product degradation.
-
Comparative Summary of Purification Methods
The following table summarizes common purification strategies for 5-aryl dipyrromethanes, providing an estimate of the purity and yield that can be expected.
| Purification Method | Typical Yield | Reported Purity/Outcome | Best For |
| Flash Column Chromatography | ~60-70% | Provides good separation from oligomers and isomers.[1] | Small to medium scale (mg to few grams) |
| Recrystallization Alone | Variable | Can be difficult if oligomer content is high. | Crude products that are already solid |
| Bulb-to-Bulb Distillation + Recrystallization | ~30-55% | Results in analytically pure, colorless crystals.[2] | Large scale (multigram) syntheses |
| Sublimation | ~65-67% | Yields a white, crystalline sublimate of high purity.[1] | Compounds with sufficient vapor pressure |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is adapted from procedures for purifying analogous 5-aryl dipyrromethanes.[1]
-
Preparation: After the reaction, quench with a base (e.g., dilute NaOH solution) and remove the excess pyrrole by rotary evaporation to obtain a dark oil.
-
Slurry Loading: Dissolve the crude oil in a minimal amount of dichloromethane (CH2Cl2). Add a small amount of silica gel (230-400 mesh) to this solution and concentrate it again by rotary evaporation to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/CH2Cl2 mixture as the eluent.
-
Loading & Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Elute the column with a solvent system such as dichloromethane/hexane (e.g., 70:30 v/v).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired this compound is typically the major fraction. Higher oligomers will have a lower Rf.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which may be a tan oil or solid.
-
Final Purification (Optional): If needed, recrystallize the product from a solvent system like ethanol/water or ethyl acetate/hexanes to obtain colorless crystals.[2]
Protocol 2: Recrystallization Following Distillation
This protocol is ideal for larger scale purification and avoids chromatography.[2]
-
Initial Workup: After the reaction is complete (monitored by TLC/GC), quench the acid catalyst with a base (e.g., aqueous NaOH). Remove the excess pyrrole by vacuum distillation.
-
Bulb-to-Bulb Distillation: Transfer the crude residue to a Kugelrohr or similar bulb-to-bulb distillation apparatus. Distill under high vacuum (e.g., 0.1 mmHg) at an elevated temperature (e.g., 180-200 °C, temperature is compound-dependent). This step removes the non-volatile oligomeric impurities, which remain in the initial flask.
-
Crystallization: Dissolve the distilled product, which should be significantly cleaner, in a minimal amount of a hot solvent mixture, such as ethyl acetate or ethanol.
-
Precipitation: Add a non-solvent, such as hexanes (for ethyl acetate) or water (for ethanol), dropwise until the solution becomes cloudy.
-
Cooling & Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Workflows
General Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: General workflow for purification of this compound.
Troubleshooting Decision Tree
This diagram helps diagnose and resolve common purification issues.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Dipyrromethane Synthesis
Welcome to the technical support center for dipyrromethane synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of temperature in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature for acid-catalyzed dipyrromethane synthesis?
The vast majority of modern, acid-catalyzed procedures for synthesizing 5-substituted dipyrromethanes from pyrrole and an aldehyde are conducted at room temperature.[1][2][3][4][5][6] This condition is typically sufficient for the reaction to proceed efficiently, often completing within 15-30 minutes, while minimizing side reactions.[3][5]
Q2: My reaction is very slow or has not started. Should I increase the temperature?
While room temperature is standard, a slow reaction could be due to sterically hindered reactants. In such cases, a modest increase in temperature may be warranted. For example, when using the sterically hindered mesitaldehyde, the reaction temperature was raised to 60°C to achieve reasonable conversion.[7] However, heating should be approached with caution, as it significantly increases the risk of side reactions.
Q3: I am observing a dark, tar-like, or insoluble substance in my reaction flask. Is the temperature too high?
Yes, this is a classic symptom of excessive temperature or a reaction left for too long. Higher temperatures promote the formation of unwanted byproducts, including tripyrromethanes, linear oligomers, and polymers.[1][2] One report noted that a reaction conducted at 90°C resulted in these types of oligomeric byproducts.[1] If you observe significant darkening or precipitation of insoluble material, reducing the temperature is a critical first step in troubleshooting.
Q4: My yield is low, and a TLC analysis shows multiple spots in addition to my product. How does temperature contribute to this?
Low yield accompanied by multiple byproducts is often linked to suboptimal temperature control. While room temperature reactions are standard, the acid-catalyzed condensation is exothermic. On a large scale, the heat generated can raise the internal temperature, promoting side reactions like oligomerization or the formation of N-confused dipyrromethanes.[2][7] If you are experiencing this issue, consider external cooling with a water bath to maintain a consistent room temperature throughout the addition of the acid catalyst. Conversely, for specific reactions like the synthesis of unsubstituted dipyrromethane from paraformaldehyde, a higher temperature (50°C) was required to increase reagent solubility and improve the yield from "very poor" to 41%.[2]
Troubleshooting Guide: Temperature-Related Issues
| Symptom | Potential Temperature-Related Cause | Recommended Action |
| Reaction is slow or fails to initiate. | 1. The reaction has a high activation energy (e.g., sterically hindered aldehyde). 2. Poor solubility of a reactant at room temperature. | 1. Cautiously increase the temperature in 10°C increments (e.g., to 40-60°C) while monitoring the reaction closely by TLC.[7] 2. For reactants like paraformaldehyde, gentle heating to around 50°C may be necessary to achieve dissolution and reaction.[2] |
| The reaction mixture rapidly darkens; formation of dark precipitates or polymers. | 1. The reaction temperature is too high, promoting rapid polymerization and oligomerization.[1][2] 2. The reaction is highly exothermic, causing an uncontrolled temperature increase, especially on a larger scale. | 1. Immediately cool the reaction in an ice bath. 2. For future attempts, run the reaction at a lower temperature (e.g., 0°C) or maintain strict room temperature using a water bath.[8] |
| Low yield of desired product with significant byproduct formation (e.g., tripyrranes, N-confused isomers). | The chosen temperature is favoring side reactions over the desired condensation. | 1. Lower the reaction temperature. Running the condensation at 0°C can improve selectivity.[8] 2. Ensure a large excess of pyrrole is used, as this helps suppress the formation of higher oligomers.[2][3] |
Data Presentation: Effect of Temperature on Yield
The synthesis of unsubstituted dipyrromethane is particularly sensitive to temperature. The following data, adapted from literature, illustrates how an increase in temperature was necessary to overcome the poor solubility of paraformaldehyde and drive the reaction forward.[2]
| Temperature | Reactants | Catalyst | Yield | Observations |
| Room Temp. | Pyrrole + Paraformaldehyde | Acid | Very Poor | Paraformaldehyde has low solubility in neat pyrrole at this temperature.[2] |
| 50 °C | Pyrrole + Paraformaldehyde | Acid | 41% | Increased temperature improves the solubility of paraformaldehyde, leading to a significant increase in product formation.[2] |
Detailed Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of 5-Phenyldipyrromethane, which highlights the typical temperature conditions used.[3]
Objective: To synthesize 5-Phenyldipyrromethane via acid-catalyzed condensation.
Materials:
-
Pyrrole, freshly distilled (150 mL, 2.16 mol)
-
Benzaldehyde (6.0 mL, 59 mmol)
-
Trifluoroacetic acid (TFA) (0.45 mL, 5.8 mmol)
-
Dichloromethane
-
Silica Gel (230-400 mesh)
Procedure:
-
Setup: To a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar, add freshly distilled pyrrole (150 mL) and benzaldehyde (6.0 mL).
-
Inerting: Seal the flask and deoxygenate the mixture by bubbling dry nitrogen through it for 15 minutes at room temperature .
-
Catalysis: Add trifluoroacetic acid (0.45 mL) in a single portion via syringe. Stir the resulting mixture for 15 minutes at room temperature . The reaction is fast and should be complete within this time.
-
Workup - Pyrrole Removal: Remove the excess pyrrole by rotary evaporation (5-20 mmHg). Gentle warming of the flask to 50-60°C is used to facilitate this process.[3] This step yields a dark oil.
-
Purification:
-
Dissolve the oil in a minimal amount of dichloromethane (~10 mL).
-
Charge the solution onto a flash chromatography column (50 g silica gel).
-
Elute with dichloromethane to collect the major fraction containing the product.
-
Remove the solvent by rotary evaporation to yield a tan oil.
-
-
Final Purification: The product can be further purified by vacuum sublimation. A slow heating rate is maintained until sublimation occurs at approximately 120°C. This yields 5-phenyldipyrromethane as white crystals (65-67% yield).[3]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process related to temperature control.
Caption: General workflow for dipyrromethane synthesis.
Caption: Troubleshooting flowchart for temperature control.
References
- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. isca.me [isca.me]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 8. Investigation of Conditions Giving Minimal Scrambling in the Synthesis of trans-Porphyrins from Dipyrromethanes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Storage of Dipyrromethanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of dipyrromethanes during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dipyrromethane degradation?
A1: The stability of dipyrromethanes is primarily compromised by two factors: oxidation and acid-catalyzed decomposition.[1] Oxidation, typically caused by atmospheric oxygen, leads to the formation of colored dipyrromethene impurities.[2] Residual acid from the synthesis process can promote oligomerization and other side reactions, leading to sample degradation.[1] Exposure to light can also contribute to decomposition.[1]
Q2: How can I tell if my dipyrromethane sample has oxidized?
A2: Pure dipyrromethanes are typically white or pale-colored crystalline solids.[3] The appearance of a yellow, orange, or brown discoloration is a common indicator of oxidation, as the oxidation product, dipyrromethene, is colored. This can often be observed visually and can be further confirmed by analytical techniques such as TLC or UV-Vis spectroscopy.
Q3: What are the ideal storage conditions for dipyrromethanes?
A3: To ensure long-term stability, dipyrromethanes should be stored as a pure, crystalline solid under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 0 °C or below) and protected from light.[4][5] It is crucial to ensure the complete removal of any residual acid from the synthesis before storage.[1]
Q4: Are certain dipyrromethanes more stable than others?
A4: Yes, the stability of a dipyrromethane is influenced by its substituents. Dipyrromethanes bearing electron-withdrawing groups at the meso-position tend to be more stable than those with electron-donating groups.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of dipyrromethanes.
| Problem | Possible Cause | Recommended Solution |
| The reaction mixture turns dark/black during synthesis. | Acid-catalyzed polymerization or oligomerization of pyrrole and/or the dipyrromethane product.[6] | - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to minimize oxidation.[3]- Use the minimum necessary amount of acid catalyst.- Maintain the recommended reaction temperature; excessive heat can accelerate side reactions.- Consider using milder Lewis acid catalysts like InCl₃ or MgBr₂ instead of strong protic acids like TFA.[3] |
| The isolated dipyrromethane is colored (yellow, brown, or pink). | Oxidation of the dipyrromethane to dipyrromethene. | - Purify the crude product by recrystallization or column chromatography.[7][8]- During purification, handle the compound quickly and minimize exposure to air and light.- For column chromatography, use a silica gel that has been neutralized or use an eluent containing a small amount of a basic additive like triethylamine (e.g., 1%) to prevent acid-catalyzed degradation on the column.[4] |
| The purified dipyrromethane discolors over time during storage. | Slow oxidation due to exposure to air and/or light. Traces of residual acid may also be present. | - Ensure the product is thoroughly dried and free of solvent.- Store the solid under a vacuum or in a vial flushed with an inert gas (argon or nitrogen).[4]- Store at or below 0 °C and in a dark container or a freezer protected from light.[5]- Re-purify the material if it becomes significantly discolored before use. |
| Low yield of the desired dipyrromethane. | - Formation of side products such as tripyrromethanes and other oligomers.[6]- Incomplete reaction.- Degradation of the product during workup or purification. | - Optimize the stoichiometry of reactants; a large excess of pyrrole is often used to favor dipyrromethane formation.[9]- Carefully control the reaction time to maximize the yield of the desired product before significant oligomerization occurs.- During workup, neutralize any acid catalyst promptly with a mild base (e.g., aqueous sodium bicarbonate or dilute sodium hydroxide).[10] |
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of 5-Aryl-Dipyrromethanes
This protocol is a generalized procedure based on common literature methods.[7][10][11]
Materials:
-
Pyrrole (freshly distilled)
-
Aromatic aldehyde
-
Trifluoroacetic acid (TFA) or a Lewis acid (e.g., InCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1 equivalent) and a large excess of freshly distilled pyrrole (25-100 equivalents).
-
If using a solvent, add anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., 0.1 equivalents of TFA) dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5-30 minutes.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Remove the excess pyrrole by vacuum distillation or Kugelrohr distillation.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel. For chromatography, it is advisable to use an eluent containing a small amount of triethylamine (e.g., 1%) to prevent decomposition on the column.[4]
Protocol for Recrystallization of Dipyrromethanes
This protocol provides a general method for purifying dipyrromethanes to remove colored oxidation products and other impurities.[12]
Materials:
-
Crude dipyrromethane
-
A suitable solvent system (e.g., ethanol/water, methanol, hexane/ethyl acetate)
Procedure:
-
Dissolve the crude dipyrromethane in a minimum amount of the hot solvent or solvent mixture.
-
If the solution is colored due to oxidation products, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents [mdpi.com]
- 5. gfmoorelab.com [gfmoorelab.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. gfmoorelab.com [gfmoorelab.com]
- 8. US7022862B2 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 5-(4-Bromophenyl)dipyrromethane: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for challenges encountered during the scaled-up production of 5-(4-Bromophenyl)dipyrromethane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dipyrromethane | - Insufficient excess of pyrrole.[1] - Formation of oligomeric byproducts (tripyrrans, etc.).[1] - Suboptimal reaction time or temperature. - Inefficient acid catalysis. | - Increase the pyrrole to 4-bromobenzaldehyde molar ratio (e.g., 40:1 or higher).[2] - Ensure rapid and efficient mixing to promote the desired reaction over oligomerization. - Optimize reaction time; the reaction is often rapid (e.g., 5-15 minutes at room temperature).[2] - Use an appropriate acid catalyst such as trifluoroacetic acid (TFA) or a mild Lewis acid like InCl₃.[3] |
| Product Contamination with Colored Impurities | - Oxidation of the dipyrromethane product. - Formation of porphyrin-like macrocycles. - Residual starting materials or oligomers. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Store the purified product in the dark and at low temperatures (0–5 °C).[4] - Purify the crude product promptly after synthesis. |
| Difficulties in Product Purification | - Oily or non-crystalline crude product. - Co-elution of impurities during column chromatography. - Thermal degradation during distillation. | - Attempt crystallization from a suitable solvent system (e.g., ethanol/water, diethyl ether/hexanes).[2][3] - If using chromatography, select a solvent system with optimal separation (e.g., dichloromethane/hexane).[1] - For thermally stable dipyrromethanes, bulb-to-bulb distillation or sublimation under high vacuum can be effective and avoids large volumes of solvent.[1][2] |
| Inconsistent Results Upon Scale-Up | - Inefficient heat transfer in larger reaction vessels. - Mass transfer limitations affecting reaction kinetics.[5] - Changes in mixing efficiency at larger volumes.[6] | - Monitor and control the internal reaction temperature carefully during scale-up. - Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. - Consider a gradual scale-up process to identify and address potential issues at intermediate scales. |
| "Scrambling" in Subsequent Reactions (e.g., Porphyrin Synthesis) | - Acid-catalyzed fragmentation of the dipyrromethane.[4] | - Use milder reaction conditions (e.g., lower temperatures, less harsh acids) in subsequent steps. - Minimize the time the dipyrromethane is exposed to acidic conditions. |
Frequently Asked Questions (FAQs)
1. What is the most critical factor for maximizing the yield of this compound?
The most critical factor is using a large excess of pyrrole relative to 4-bromobenzaldehyde.[1] This high ratio favors the formation of the dipyrromethane over higher oligomers and polymers by ensuring the aldehyde is more likely to react with two separate pyrrole molecules rather than with already formed dipyrromethane.
2. Which acid catalyst is best for this synthesis?
Trifluoroacetic acid (TFA) is a commonly used and effective catalyst for this condensation reaction.[1][7] However, other acids like hydrochloric acid (HCl) and Lewis acids such as indium(III) chloride (InCl₃) have also been successfully employed.[3][8] The choice of catalyst may depend on the scale of the reaction and the desired purification method.
3. How can I avoid column chromatography for purification at a larger scale?
To avoid chromatography, crystallization is the most viable alternative for large-scale purification.[3] Developing a robust crystallization procedure from a suitable solvent system can yield a high-purity product. For some dipyrromethanes, high-vacuum sublimation has been shown to be a practical method for obtaining gram quantities of analytically pure material.[1]
4. How should I store the purified this compound?
The product should be stored as a crystalline solid in the dark at low temperatures (0–5 °C) to prevent degradation and oxidation.[4]
5. What are the main side products in this reaction?
The primary side products are higher oligomers formed from the condensation of the aldehyde with more than two pyrrole units, such as tripyrrans. N-confused dipyrromethanes can also form as minor byproducts.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-bromobenzaldehyde
-
Pyrrole (distilled before use)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet, add 4-bromobenzaldehyde and a significant excess of pyrrole (e.g., a 1:40 molar ratio).
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon through it for 15 minutes.[1]
-
Catalyst Addition: While stirring at room temperature, add trifluoroacetic acid (TFA) via syringe in one portion (e.g., 0.1 equivalents relative to the aldehyde).
-
Reaction: Stir the mixture at room temperature for approximately 15 minutes. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Quenching and Extraction: Dilute the reaction mixture with dichloromethane. Wash the organic solution with aqueous 0.1 M NaOH and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which may be a dark oil or solid.
-
Purification:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol) and add a co-solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.
-
Chromatography (for smaller scales): Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system, such as a dichloromethane/hexane mixture, to isolate the pure product.[1]
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Key Synthesis Parameters
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. gfmoorelab.com [gfmoorelab.com]
- 3. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gfmoorelab.com [gfmoorelab.com]
minimizing oligomer formation in dipyrromethane synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize oligomer formation during dipyrromethane synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to the formation of unwanted oligomers and purification challenges.
Question: My reaction mixture has turned dark, and I'm observing significant formation of black, tarry material. What's causing this, and how can I prevent it?
Answer: The formation of black, insoluble material is a common issue, resulting from the polymerization of pyrrole under acidic conditions. This is often exacerbated by strong Brønsted acids.
-
Cause: Strong acids like trifluoroacetic acid (TFA) can promote side reactions, leading to the formation of complex oligomeric and polymeric pyrrolic materials.[1]
-
Solution:
-
Switch to a Milder Catalyst: Consider using Lewis acids such as Indium(III) chloride (InCl₃) or Magnesium bromide (MgBr₂), which are known to cause less discoloration and formation of black material.[1][2]
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst. For many reactions, 0.1 equivalents or even catalytic amounts are sufficient.[1][3]
-
Control Reaction Time: Prolonged reaction times, especially with strong acids, can increase the formation of byproducts. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting aldehyde is consumed.[4][5]
-
Question: The yield of my desired dipyrromethane is very low, and I'm isolating a significant amount of tripyrrane and other higher oligomers. How can I improve the selectivity for the dipyrromethane?
Answer: Low yields of dipyrromethane are often due to the further reaction of the product with the starting aldehyde or other intermediates, leading to tripyrranes and higher oligomers.[1][6]
-
Cause: An insufficient excess of pyrrole allows the newly formed dipyrromethane to compete with pyrrole for reaction with the aldehyde.
-
Solution:
-
Increase the Pyrrole-to-Aldehyde Ratio: Employing a large excess of pyrrole is crucial to suppress the formation of higher oligomers.[1][7] Ratios from 25:1 to 400:1 have been used effectively.[1][2][4][6] While lower ratios (e.g., 2:1) can work under specific solvent-free conditions, a large excess is generally more reliable.[3][8] Pyrrole often serves as both the reactant and the solvent.[4]
-
Control the Rate of Addition: For particularly reactive aldehydes, consider the slow, dropwise addition of the aldehyde to the acidified pyrrole solution to maintain a high effective pyrrole-to-aldehyde concentration throughout the reaction.
-
Question: I am struggling to purify my dipyrromethane. Column chromatography is difficult due to the presence of closely related oligomeric impurities.
Answer: The purification of dipyrromethanes can be challenging due to the similar polarity of the desired product and oligomeric side products like tripyrranes and N-confused dipyrromethanes.[1][9]
-
Cause: Oligomers and isomers formed during the reaction often have Rf values on TLC that are very close to the product.
-
Solution:
-
Non-Chromatographic Purification: A multi-step purification protocol can be effective. This involves an aqueous base quench, removal of excess pyrrole by rotary evaporation, filtration through a small pad of silica to remove high molecular weight oligomers, and then purification of the dipyrromethane by bulb-to-bulb (Kugelrohr) distillation or recrystallization.[1][6]
-
Sublimation: For some dipyrromethanes, particularly 5-phenyldipyrromethane, vacuum sublimation is an effective purification technique that avoids the need for large-scale chromatography.[7]
-
Optimize Reaction Conditions: The best approach is to minimize the formation of impurities in the first place by optimizing the reaction conditions (catalyst, pyrrole ratio, temperature) to create a cleaner crude product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of dipyrromethane synthesis to prevent oligomerization.
Question: What is the optimal pyrrole-to-aldehyde ratio to minimize oligomer formation?
Answer: A large excess of pyrrole is generally recommended. Ratios between 25:1 and 45:1 (aldehyde:pyrrole) are commonly used to maximize the formation of the dipyrromethane and suppress the formation of tripyrranes and other oligomers.[4][6] In some cases, ratios as high as 400:1 have been shown to give yields of 90-95%.[1] Using pyrrole as the solvent is a standard practice that ensures this high ratio.[4]
Question: Which acid catalyst is best for minimizing side reactions?
Answer: The choice of catalyst significantly impacts the outcome. While strong Brønsted acids like trifluoroacetic acid (TFA) are effective, they can also promote polymerization.[1][9] Milder Lewis acids often provide a better result with fewer byproducts.[1][10]
-
InCl₃: Excellent for unhindered aromatic and aliphatic aldehydes.[2]
-
MgBr₂: Recommended for sterically hindered aromatic aldehydes.[2]
-
Iodine (I₂): Can be used in catalytic amounts, sometimes under solvent-free conditions, to afford good yields.[3]
-
Boric Acid (H₃BO₃): A weak, eco-friendly acid that can effectively catalyze the condensation in aqueous media, which helps prevent the formation of side products.[5]
Question: What is the effect of temperature on oligomer formation?
Answer: Most dipyrromethane syntheses are run at room temperature.[4][11] Increasing the temperature can accelerate the reaction but may also increase the rate of side reactions and oligomerization, especially with sensitive substrates.[12][13][14] For less soluble aldehydes like paraformaldehyde, gentle heating (e.g., to 50°C) may be necessary to increase solubility and improve the yield, but this should be done with caution.[2]
Question: How does the choice of solvent affect the reaction?
Answer: Many modern procedures are performed "solvent-free," where the excess pyrrole itself acts as the solvent.[1][2][4] This is often the most effective way to maintain the high reactant ratio needed to prevent oligomerization. When other solvents are used, their polarity can influence the reaction. Some syntheses have shown success in water, which can facilitate easier purification and, in some cases, prevent side product formation.[5][9][11] Polar protic solvents like methanol and ethanol have also been found to be effective.[5][9]
Question: How can N-confused dipyrromethanes and tripyrranes be minimized?
Answer: These are common byproducts of the reaction.[1][6]
-
N-confused dipyrromethanes: Formation is often a minor pathway. Purification via recrystallization is typically effective at removing this isomer.[1][6]
-
Tripyrranes: Their formation is primarily controlled by the pyrrole-to-aldehyde ratio. A higher excess of pyrrole significantly disfavors the formation of tripyrrane.[6] Using BF₃·Et₂O as a catalyst has also been shown to produce less tripyrrane compared to TFA.[6]
Data Presentation
Table 1: Effect of Pyrrole-to-Aldehyde Ratio on Product Distribution (Catalyst: TFA, Reactants: Pyrrole and Benzaldehyde)
| Pyrrole:Aldehyde Ratio | Dipyrromethane (%) | Tripyrrane (%) | N-Confused Dipyrromethane (%) |
| 10:1 | ~65 | ~25 | ~2-3 |
| 25:1 | ~80 | ~15 | ~2-3 |
| 100:1 | ~88 | ~7 | ~2-3 |
| 400:1 | 90-95 | <5 | ~1-2 |
Data compiled from qualitative and quantitative descriptions in the literature.[1][6] The values represent typical distributions.
Table 2: Comparison of Different Acid Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |
| TFA | 0.1 eq, Neat Pyrrole, RT | Fast reaction, widely used | Can cause significant discoloration and oligomerization | 40 - 85[2][4][6] |
| BF₃·Et₂O | Catalytic, Neat Pyrrole, RT | Forms less tripyrrane than TFA | Can still lead to side products | 40 - 60[1] |
| InCl₃ | 0.1 eq, Neat Pyrrole, RT | Less discoloration, good for unhindered aldehydes | More expensive than Brønsted acids | 60 - 90+[1][2] |
| Iodine (I₂) | 0.1 eq, Solvent-free, RT | Mild, efficient, simple workup | May not be suitable for all substrates | 60 - 87[3][11] |
| Boric Acid | 10 mol%, Aqueous media, RT | Eco-friendly, clean reaction, high purity | Requires aqueous medium | 70 - 90[5][11] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Phenyldipyrromethane using TFA Catalyst
This protocol is adapted from standard literature procedures.[6][7]
-
Setup: To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, add freshly distilled pyrrole (e.g., 60 mL, ~0.87 mol, representing a ~25:1 ratio to aldehyde).
-
Deoxygenation: Seal the flask and deoxygenate the pyrrole by bubbling dry nitrogen or argon through it for 15 minutes.
-
Reactant Addition: Add benzaldehyde (e.g., 3.5 mL, ~34.5 mmol) to the stirring pyrrole.
-
Catalysis: Add trifluoroacetic acid (TFA) (e.g., 0.27 mL, ~3.5 mmol, 0.1 eq) in one portion via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5-15 minutes. Monitor the consumption of benzaldehyde by TLC (e.g., using a mobile phase of dichloromethane/hexanes).
-
Quenching: Quench the reaction by adding a small amount of aqueous sodium hydroxide (0.1 M) or triethylamine (TEA).
-
Workup: Dilute the mixture with dichloromethane (50 mL). Wash the organic layer with aqueous 0.1 M NaOH and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent and excess pyrrole by rotary evaporation, warming the flask gently (50-60°C) to yield a dark oil.
-
Purification: Proceed with purification via column chromatography, Kugelrohr distillation, or recrystallization.[1][7]
Protocol 2: Non-Chromatographic Purification via Distillation and Recrystallization
This protocol is effective for removing oligomeric and isomeric impurities.[1][6]
-
Crude Product Preparation: Obtain the crude oil after the reaction workup and removal of excess pyrrole as described in Protocol 1.
-
Distillation: Transfer the crude oil to a bulb-to-bulb (Kugelrohr) distillation apparatus. Apply a high vacuum and slowly heat the sample. The desired dipyrromethane will distill, leaving the less volatile tripyrrane and higher oligomers behind.
-
Recrystallization: Dissolve the distilled product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexanes). Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. The N-confused dipyrromethane isomer is typically more soluble and will remain in the mother liquor.
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Reaction pathway for dipyrromethane synthesis and oligomer formation.
References
- 1. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. gfmoorelab.com [gfmoorelab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of temperature and pH on the secondary structure and processes of oligomerization of 19 kDa alpha-zein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Time in Organic Synthesis
Welcome to the technical support center for optimizing reaction times in your organic synthesis experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on accelerating your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is running very slowly or not at all. What are the first things I should check?
A1: When a reaction is slow or appears to have stalled, a systematic check of fundamental parameters is crucial. Begin by verifying the following:
-
Purity of Starting Materials and Reagents: Impurities can inhibit catalysts or react with your starting materials in unproductive ways.[1] Ensure your starting materials are pure and that reagents are of good quality. Some reagents may need to be purified or distilled immediately before use.[1]
-
Correct Calculations and Concentrations: Double-check all your calculations for molar equivalents and concentrations.[1] Running a reaction at the intended concentration is critical, as reaction rates are often dependent on the concentration of reactants.[2][3][4]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your glassware is dry and the reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[1]
-
Efficient Stirring: Inefficient stirring can lead to poor mixing of reactants, especially in heterogeneous mixtures, which can significantly slow down a reaction.[1]
Q2: How does temperature affect the speed of my reaction?
A2: Temperature has a major effect on reaction rates.[4] Increasing the temperature generally increases the rate of reaction because it increases the kinetic energy of the molecules.[5][6] This leads to more frequent collisions and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier.[5][7] Conversely, lowering the temperature will decrease the reaction rate.[3]
Q3: Can changing the solvent speed up my reaction?
A3: Absolutely. The solvent can have a dramatic impact on reaction kinetics.[2] The polarity of the solvent is a key factor; polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions involving ionic species.[2] For example, a substitution reaction might be significantly faster in a polar aprotic solvent like DMF compared to a protic solvent like methanol.[3]
Q4: When should I consider using a catalyst?
A4: If your reaction is inherently slow, a catalyst can be a powerful tool to increase the rate. Catalysts work by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.[5][6] They can be particularly useful for reactions that would otherwise require harsh conditions (e.g., very high temperatures) to proceed at a reasonable rate.
Q5: My reaction starts but then seems to stop before completion. What could be the cause?
A5: This can be a frustrating issue with several potential causes:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst or reacting with a starting material.
-
Reagent Degradation: One of the reagents may not be stable under the reaction conditions and is degrading over time.
-
Equilibrium: The reaction may have reached equilibrium, where the forward and reverse reaction rates are equal.
To troubleshoot this, you can try adding more of the limiting reagent or the catalyst to see if the reaction restarts.[1]
Troubleshooting Guides
Guide 1: Slow or Incomplete Reaction
This guide will walk you through a systematic approach to troubleshooting a slow or incomplete reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow reactions.
Quantitative Data Summary: General Optimization Parameters
| Parameter | Typical Range/Consideration | Notes |
| Temperature | -78°C to 200°C | Increasing temperature by 10°C can roughly double the reaction rate. |
| Concentration | 0.01 M to 2 M | Higher concentrations generally lead to faster rates, but can also promote side reactions.[3][4] |
| Catalyst Loading | 0.1 mol% to 10 mol% | The optimal loading should be determined experimentally. |
| Solvent Polarity | Varies widely | Choice depends on the reaction mechanism; consider dielectric constant and ability to stabilize intermediates.[2] |
Guide 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Effectively monitoring your reaction is key to understanding its progress and making informed decisions about when to stop it or if adjustments are needed.[1]
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent to create a reference spot.
-
Carefully withdraw a small aliquot of your reaction mixture using a capillary tube.
-
Spot the starting material and the reaction mixture side-by-side on the origin line.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The eluent should be shallow enough that it does not cover the origin line. Close the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
TLC Analysis Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Signaling Pathways and Logical Relationships
Decision Tree for Optimizing a Sluggish Reaction
This diagram illustrates the logical steps to take when faced with a reaction that is not proceeding at a desired rate.
Caption: Decision tree for reaction optimization.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 5. monash.edu [monash.edu]
- 6. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
comparing synthesis methods for meso-aryl dipyrromethanes
A Comparative Guide to the Synthesis of Meso-Aryl Dipyrromethanes
Meso-aryl dipyrromethanes are crucial precursors in the synthesis of porphyrins, corroles, and other polypyrrolic macrocycles, which find applications in fields ranging from medicinal chemistry to materials science. The most common synthetic route involves the acid-catalyzed condensation of an aryl aldehyde with pyrrole. This guide provides a comparative overview of three prevalent methods, highlighting the use of trifluoroacetic acid (TFA), indium(III) chloride (InCl₃), and boric acid as catalysts. The selection of a particular method often depends on factors such as desired yield, reaction conditions, and green chemistry considerations.
Performance Comparison
The following table summarizes the quantitative data for the synthesis of meso-aryl dipyrromethanes using TFA, InCl₃, and boric acid as catalysts with representative aromatic aldehydes.
| Aldehyde | Catalyst | Solvent | Pyrrole:Aldehyde Ratio | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | TFA | Pyrrole (neat) | 40:1 | RT | 5 min | 86 | [1] |
| Benzaldehyde | InCl₃ | Pyrrole (neat) | 100:1 | RT | 1 h | 85 | [2] |
| Benzaldehyde | Boric Acid | Water | 2:1 | RT | 40 min | 85 | [3] |
| 4-Methylbenzaldehyde | TFA | Pyrrole (neat) | 40:1 | RT | 5 min | 76 | [1] |
| 4-Methylbenzaldehyde | InCl₃ | Pyrrole (neat) | 100:1 | RT | 1 h | 82 | [2] |
| 4-Methylbenzaldehyde | Boric Acid | Water | 2:1 | RT | 45 min | 82 | [3] |
| 4-Nitrobenzaldehyde | TFA | Pyrrole (neat) | 25:1 | RT | 1 h | 75 | [4] |
| 4-Nitrobenzaldehyde | InCl₃ | Pyrrole (neat) | 100:1 | RT | 1 h | 65 | [2] |
| 4-Nitrobenzaldehyde | Boric Acid | Water | 2:1 | RT | 50 min | 80 | [3] |
| Mesitaldehyde | TFA | Pyrrole (neat) | 40:1 | RT | 5 min | 60 | [1] |
| Mesitaldehyde | InCl₃ | Pyrrole (neat) | 100:1 | RT | 1 h | 72 | [2] |
| Mesitaldehyde | Boric Acid | Water | 2:1 | RT | 60 min | 75 | [3] |
*RT = Room Temperature
Experimental Protocols
Trifluoroacetic Acid (TFA) Catalyzed Synthesis (Solvent-Free)
This method, a widely adopted standard, utilizes an excess of pyrrole as both the reactant and the solvent, with TFA serving as a potent acid catalyst.[1][5]
Procedure:
-
To a flask containing the aryl aldehyde (1 equivalent), add a large excess of freshly distilled pyrrole (e.g., 40 equivalents).[1]
-
Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add trifluoroacetic acid (0.1 equivalents) dropwise to the stirred solution at room temperature.[6]
-
Continue stirring for the specified time (typically 5-15 minutes), monitoring the reaction by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding 0.1 M aqueous NaOH solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The excess pyrrole can be removed by vacuum distillation.
-
Purify the crude product by flash chromatography on silica gel or by crystallization.[1]
Indium(III) Chloride (InCl₃) Catalyzed Synthesis
This method employs a mild Lewis acid, InCl₃, as the catalyst, offering an alternative to strong Brønsted acids like TFA. The reaction is often performed under solvent-free conditions.[2]
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1 equivalent) in a large excess of pyrrole (e.g., 100 equivalents).
-
Add InCl₃ (typically 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for the designated time (e.g., 1 hour).
-
After the reaction is complete (as indicated by TLC), remove the excess pyrrole by vacuum distillation.
-
Dissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ and concentrate in vacuo.
-
The resulting crude dipyrromethane is then purified, typically by crystallization from a suitable solvent system like hexane/ethyl acetate.[2]
Boric Acid Catalyzed Synthesis in Water
This "green" chemistry approach utilizes boric acid as a mild, inexpensive, and environmentally benign catalyst in an aqueous medium.[3][7][8] This method notably uses a much lower excess of pyrrole.
Procedure:
-
In a flask, dissolve the aryl aldehyde (1 equivalent) and boric acid (10 mol%) in water.[3]
-
Add pyrrole (2 equivalents) to the stirred aqueous solution at room temperature.[3]
-
Stir the reaction mixture vigorously at room temperature for the required time (30-60 minutes). The progress can be monitored by TLC.[3]
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash thoroughly with water to remove the boric acid and any unreacted starting materials.[2]
-
The filtered solid can be further purified by recrystallization if necessary. For non-solid products, extraction with an organic solvent followed by column chromatography is employed.[8]
Synthesis Workflow
The following diagram illustrates the general acid-catalyzed condensation pathway for the synthesis of meso-aryl dipyrromethanes.
Caption: General workflow for acid-catalyzed synthesis of meso-aryl dipyrromethanes.
References
- 1. gfmoorelab.com [gfmoorelab.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. isca.me [isca.me]
- 4. gfmoorelab.com [gfmoorelab.com]
- 5. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Tale of Two Precursors: 5-(4-Bromophenyl)dipyrromethane versus 5-phenyldipyrromethane in Porphyrin Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of precisely substituted porphyrins is a critical step in the development of new therapeutic agents and materials. The choice of starting materials can dramatically impact reaction outcomes, particularly when synthesizing complex, asymmetrically substituted porphyrins. This guide provides an objective comparison of two common precursors, 5-(4-Bromophenyl)dipyrromethane and 5-phenyldipyrromethane, in the context of trans-A₂B₂-porphyrin synthesis, supported by experimental data and detailed protocols.
The synthesis of trans-A₂B₂-porphyrins, where two different meso-substituents are arranged in a non-adjacent pattern, is often plagued by a phenomenon known as "scrambling."[1][2] This process, driven by the acidic conditions of the condensation reaction, leads to the formation of a statistical mixture of porphyrin isomers, complicating purification and significantly reducing the yield of the desired trans-isomer. The choice of the dipyrromethane precursor plays a pivotal role in mitigating this challenge.
Performance Comparison: A Clear Advantage for the Brominated Precursor
Experimental evidence strongly suggests that this compound offers a significant advantage over 5-phenyldipyrromethane in achieving high-yield, "scramble-free" synthesis of unhindered trans-A₂B₂-mesoaryl porphyrins. The presence of the bromine atom is thought to provide sufficient steric hindrance to suppress the acid-catalyzed scrambling pathways that are prevalent when using the sterically unhindered 5-phenyldipyrromethane.[1][2]
A recent study highlights this difference starkly. The reaction of a brominated dipyrromethane with an aldehyde yielded the desired trans-porphyrin as the sole product in a 50% yield.[2] In contrast, similar syntheses using 5-phenyldipyrromethane under conditions designed to minimize scrambling result in significantly lower yields, often less than 10%.[1] When scrambling is not suppressed, the reaction of 5-phenyldipyrromethane leads to a mixture of isomers with the desired trans-product being isolated in low yields of 5-12%.[2]
The following table summarizes the key performance differences based on available experimental data.
| Performance Metric | This compound | 5-phenyldipyrromethane | Supporting Evidence |
| Yield of trans-A₂B₂-Porphyrin | High (e.g., 50%) | Low (e.g., <10% to 12%) | [1][2] |
| Product Selectivity | High (Scramble-free) | Low (Mixture of isomers) | [1][2] |
| Purification | Simplified | Complex and tedious | [2][3] |
| Synthetic Utility | Advantageous for unhindered trans-A₂B₂-porphyrins | Prone to scrambling, less suitable for unhindered systems | [1][2] |
The Underlying Chemistry: Scrambling vs. Scramble-Free Synthesis
The disparity in performance between the two dipyrromethanes can be attributed to the mechanism of porphyrin formation. The desired pathway involves the controlled condensation of the dipyrromethane with an aldehyde to form the porphyrinogen, which is then oxidized to the porphyrin. However, under acidic conditions, side reactions can occur where the dipyrromethane or intermediate oligomers fragment and recombine, leading to the observed scrambling.
The following diagrams illustrate the divergent synthetic outcomes.
Experimental Protocols
Below are representative experimental protocols for the synthesis of trans-A₂B₂-porphyrins using both dipyrromethane precursors, based on published methods.
Protocol 1: Scramble-Free Synthesis of a trans-A₂B₂-Porphyrin using a Brominated Dipyrromethane
This protocol is adapted from a method designed to synthesize unhindered trans-A₂B₂-mesoaryl porphyrins.[2]
1. Reaction Setup:
-
Dissolve the 5-(4-bromophenyl)-3,5-di-tert-butylphenyl)dipyrromethane (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.85 mM.
-
Cool the solution to 0 °C.
2. Condensation:
-
Add trifluoroacetic acid (TFA) as a catalyst.
-
Stir the reaction mixture at 0 °C.
3. Oxidation:
-
After the condensation is complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture.
-
Stir for an additional hour.
4. Metallation (Optional, for stabilization and purification):
-
Add zinc acetate (Zn(OAc)₂) to the solution.
5. Purification:
-
Purify the resulting zinc-porphyrin complex by column chromatography to yield the desired trans-A₂B₂-porphyrin. In the reported procedure, this method yielded the trans porphyrin as the only observed porphyrin product.[2]
Protocol 2: Synthesis of a trans-A₂B₂-Porphyrin using 5-phenyldipyrromethane (Low Yield)
This protocol is a general representation of the Lindsey synthesis conditions, which, with unhindered dipyrromethanes like 5-phenyldipyrromethane, often leads to scrambling and low yields of the trans-isomer.[2][4]
1. Reaction Setup:
-
Dissolve 5-phenyldipyrromethane (1 equivalent) and the desired aldehyde (e.g., 4-methylbenzaldehyde) (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at a concentration of approximately 2.5 mM.[4]
-
Purge the solution with an inert gas (e.g., argon or nitrogen).
2. Condensation:
-
Add a catalyst, typically trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction mixture at room temperature for a short duration (e.g., < 7 minutes) to minimize scrambling.[4]
3. Oxidation:
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to the reaction mixture.
-
Continue stirring at room temperature.
4. Purification:
-
The crude reaction mixture will contain a mixture of porphyrin isomers.
-
Separate the desired trans-A₂B₂-porphyrin from the other isomers (cis-A₂B₂, A₃B, AB₃, etc.) using extensive column chromatography. The yield of the pure trans-isomer is typically low.[2]
Conclusion
For the synthesis of unhindered trans-A₂B₂-mesoaryl porphyrins, this compound emerges as a superior precursor compared to 5-phenyldipyrromethane. Its ability to suppress scrambling leads to a cleaner reaction profile, significantly higher yields of the desired trans-isomer, and a more straightforward purification process. This makes it an invaluable tool for researchers and drug development professionals who require rational and efficient access to complex porphyrin architectures. The use of the brominated precursor represents a strategic advantage in the synthesis of tailored porphyrin-based molecules for a wide range of applications.
References
Analysis of Impurities in Synthesized 5-(4-Bromophenyl)dipyrromethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of impurities in the synthesis of 5-(4-bromophenyl)dipyrromethane, a key building block in the development of porphyrin-based therapeutics and materials. We offer a comparative overview of analytical techniques for impurity profiling, supported by experimental data and detailed protocols to aid in quality control and process optimization.
Impurity Profile of this compound
The synthesis of this compound typically proceeds via the acid-catalyzed condensation of pyrrole and 4-bromobenzaldehyde. While this method is effective, it can lead to the formation of several process-related impurities. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final product.
The primary impurities identified in the synthesis of meso-substituted dipyrromethanes include unreacted starting materials, isomeric byproducts, and higher oligomers.[1]
| Impurity Name | Structure | Origin | Potential Impact |
| Pyrrole | C₄H₅N | Unreacted starting material | Can interfere with subsequent reactions and affect product purity. |
| 4-Bromobenzaldehyde | C₇H₅BrO | Unreacted starting material | May lead to the formation of other byproducts and impact final product specifications. |
| N-Confused this compound | C₁₅H₁₃BrN₂ | Isomeric byproduct formed through reaction at the C3 position of the pyrrole ring. | Can alter the physicochemical and biological properties of the final product. |
| 5,10-Bis(4-bromophenyl)tripyrrane | C₂₆H₂₀Br₂N₃ | Higher oligomer formed from the reaction of dipyrromethane with another molecule of aldehyde and pyrrole. | Affects the yield and purity of the desired dipyrromethane. |
Comparison of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. This section compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of impurities in this compound.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, cost-effective, good for quantification of known impurities with chromophores. | May lack the resolution to separate closely related isomers. Limited identification capabilities for unknown impurities. |
| UPLC-MS | High-resolution separation with mass-based detection. | High sensitivity and selectivity, excellent for both identification and quantification of known and unknown impurities. | Higher operational cost and complexity compared to HPLC-UV. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of impurities. Quantitative NMR (qNMR) can provide accurate quantification without the need for reference standards of the impurities. | Lower sensitivity compared to chromatographic methods, may not be suitable for trace-level impurities. |
Performance Data of Analytical Methods
| Parameter | HPLC-UV | UPLC-MS | qNMR |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.1 - 1 ng/mL | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.15 µg/mL | ~0.3 - 3 ng/mL | ~0.3 - 3 mg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the analysis of impurities in this compound using HPLC-UV, UPLC-MS, and NMR spectroscopy.
HPLC-UV Method for Quantification of this compound and Impurities
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50-95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standard.
-
Validate the method according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.[2]
UPLC-MS Method for Identification and Quantification of Impurities
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Synthesized this compound sample
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40-95% B
-
10-12 min: 95% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50 - 1000
Data Analysis:
-
Identify impurities based on their accurate mass measurements and fragmentation patterns.
-
Quantify impurities using an external standard method or relative peak area percentage.
NMR Spectroscopy for Structural Elucidation and Quantification
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Synthesized this compound sample
-
Internal standard for qNMR (e.g., maleic acid)
¹H NMR Spectroscopy:
-
Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Identify characteristic signals for the main compound and impurities. For example, the meso-proton of this compound will appear as a singlet, while the pyrrolic NH protons will be broad singlets. Signals corresponding to N-confused dipyrromethane and tripyrrane will have distinct chemical shifts and coupling patterns.[3][4]
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample (approx. 50 mg in 0.6 mL of CDCl₃).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Assign carbon signals based on chemical shifts and comparison with literature data for similar structures.
Quantitative NMR (qNMR):
-
Accurately weigh a known amount of the sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., longer relaxation delay).
-
Calculate the concentration of the main compound and impurities by comparing the integral of their characteristic signals to the integral of the internal standard signal.[5][6][7]
Visualizations
Caption: Synthetic pathway and major impurity formation.
Caption: Workflow for comprehensive impurity analysis.
References
- 1. gfmoorelab.com [gfmoorelab.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. 15N NMR chemical shifts for the identification of dipyrrolic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
A Comparative Guide to the Structural Validation of 5-(4-Bromophenyl)dipyrromethane: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-(4-Bromophenyl)dipyrromethane, a key building block in the synthesis of porphyrins and other therapeutic agents.
The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[1] While this technique provides unparalleled detail of the molecular architecture, other spectroscopic methods offer complementary and more readily accessible means of structural characterization in solution. This guide presents a comparative analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the validation of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the key structural parameters of this compound as determined by X-ray crystallography and the characteristic data obtained from alternative spectroscopic techniques.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Molecular Conformation | Provides precise bond lengths, bond angles, and torsion angles in the solid state. | Provides information about the chemical environment and connectivity of protons in solution. | Provides information about the carbon framework of the molecule in solution. | Determines the mass-to-charge ratio, confirming the molecular weight. | Identifies characteristic functional group vibrations. |
| Crystal System | Monoclinic[1] | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Space Group | P 1 21/n 1[1] | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 5.8132 Å, b = 19.763 Å, c = 11.6560 Å, β = 96.850°[1] | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Key Spectroscopic Data | Not Applicable | Characteristic chemical shifts for aromatic, pyrrolic, and methine protons. | Characteristic chemical shifts for aromatic, pyrrolic, and methine carbons. | Molecular ion peak (M+) consistent with the molecular formula C₁₅H₁₃BrN₂. | Characteristic N-H and C-H stretching frequencies. |
Experimental Protocols
X-ray Crystallography
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Spectroscopic Methods
Standard spectroscopic techniques are routinely used to characterize newly synthesized dipyrromethanes.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound, highlighting the complementary roles of spectroscopic analysis and X-ray crystallography.
Figure 1. Experimental workflow for the synthesis and structural validation of this compound.
References
- 1. This compound | C15H13BrN2 | CID 11833529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Acid Catalysts in Dipyrromethane Synthesis: Yield Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipyrromethanes is a cornerstone in the preparation of porphyrins and related macrocyclic compounds, which are pivotal in fields ranging from materials science to medicine. The selection of an appropriate acid catalyst is crucial for optimizing reaction yields and minimizing the formation of oligomeric byproducts. This guide provides a comparative analysis of various acid catalysts used in dipyrromethane synthesis, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Quantitative Yield Analysis of Acid Catalysts
The efficiency of acid catalysts in the condensation of pyrrole with aldehydes or ketones to form dipyrromethanes varies significantly. The following tables summarize the reported yields for a selection of commonly employed acid catalysts under different reaction conditions.
Table 1: Comparison of Acid Catalyst Performance in the Synthesis of meso-Phenyldipyrromethane
| Acid Catalyst | Aldehyde | Pyrrole:Aldehyde Ratio | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Boric Acid | Benzaldehyde | 2:1 | Water | 40 min | Room Temp. | 85 | [1] |
| Trifluoroacetic Acid (TFA) | Benzaldehyde | Excess | Dichloromethane | Not Specified | Room Temp. | Moderate | [2] |
| p-Toluenesulfonic Acid (p-TSA) | Furan-2-carboxaldehyde | Not Specified | Dichloromethane | 8 h | Reflux | 32 | [3] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Various Aldehydes | Excess | Ethanol | 3 days | Room Temp. | Moderate | [3] |
| Indium(III) Chloride (InCl₃) | Benzaldehyde | Not Specified | Dichloromethane | Not Specified | Not Specified | Good | [4] |
| Scandium(III) Triflate (Sc(OTf)₃) | Benzaldehyde | Not Specified | Dichloromethane | Not Specified | Not Specified | Good | [4] |
| Ytterbium(III) Triflate (Yb(OTf)₃) | Benzaldehyde | Not Specified | Dichloromethane | Not Specified | Not Specified | Good | [4] |
| Dysprosium(III) Triflate (Dy(OTf)₃) | Benzaldehyde | Not Specified | Dichloromethane | Not Specified | Not Specified | Good | [4] |
Table 2: Yield Comparison for Various Aldehydes using Boric Acid Catalyst in Water at Room Temperature [1]
| Aldehyde | Reaction Time | Yield (%) |
| Formaldehyde | 30 min | 90 |
| 4-Methylbenzaldehyde | 45 min | 82 |
| 4-Methoxybenzaldehyde | 10 h | 69 |
| 4-Chlorobenzaldehyde | 2 h | 78 |
| 4-Nitrobenzaldehyde | 1.5 h | 80 |
Experimental Protocols
Detailed methodologies are critical for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in this guide.
1. Boric Acid Catalyzed Synthesis of Dipyrromethanes in Water [1][5]
-
Materials: Pyrrole (purified by distillation prior to use), aldehyde, boric acid, dichloromethane, water.
-
Procedure:
-
Prepare an aqueous solution of boric acid (e.g., 0.2 mol in 500 mL of water).
-
To this solution, add pyrrole (2 equivalents) followed by the aldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous layer with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄.
-
Purify the product by column chromatography on silica gel.
-
2. General Procedure for Trifluoroacetic Acid (TFA) Catalyzed Synthesis [6]
-
Materials: Pyrrole (in excess), aldehyde, trifluoroacetic acid (TFA), dichloromethane, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the aldehyde in an excess of pyrrole.
-
Add a catalytic amount of TFA to the solution at room temperature.
-
Stir the reaction mixture for the desired amount of time.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Reaction Mechanism and Workflow
The acid-catalyzed synthesis of dipyrromethane from pyrrole and an aldehyde generally proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the aldehyde's carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Pyrrole: A molecule of pyrrole acts as a nucleophile, attacking the activated carbonyl carbon at its α-position.
-
Formation of a Carbinol Intermediate: This attack forms a protonated carbinol intermediate.
-
Dehydration: The intermediate is subsequently protonated and then loses a molecule of water to form a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of pyrrole attacks the carbocation.
-
Deprotonation: The final step involves the deprotonation of the intermediate to yield the dipyrromethane product.
The following diagram illustrates the general workflow and key steps in the synthesis and purification of dipyrromethanes.
Caption: General experimental workflow for dipyrromethane synthesis.
The logical relationship of the acid-catalyzed reaction mechanism is depicted in the diagram below.
Caption: Acid-catalyzed dipyrromethane synthesis mechanism.
References
- 1. isca.me [isca.me]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Porphyrin Synthesis: The Brominated Dipyrromethane Advantage
The rational design and synthesis of porphyrins are fundamental to advancements in fields ranging from photodynamic therapy and catalysis to molecular electronics. The chosen synthetic route profoundly impacts yield, purity, and the structural complexity achievable. This guide provides a comparative analysis of synthetic methodologies, highlighting the distinct advantages of using brominated dipyrromethanes as key intermediates, particularly in MacDonald-type [2+2] condensations, when compared to statistical methods like the Lindsey or Adler-Longo syntheses.
Core Comparison: Strategic vs. Statistical Synthesis
Porphyrin synthesis strategies can be broadly categorized into two approaches: statistical condensations of monopyrroles and aldehydes, and stepwise, convergent syntheses using pre-formed dipyrromethane units. The use of brominated dipyrromethanes is central to the latter, offering superior control and efficiency.
-
The MacDonald [2+2] Approach using Dipyrromethane Precursors: This highly convergent method involves the acid-catalyzed condensation of two distinct dipyrromethane units: one bearing reactive groups at the 1 and 9 positions (e.g., formyl groups) and another that is unsubstituted at these positions.[1][2][3] Brominated dipyrromethanes serve as stable, versatile precursors to the required 1,9-di-unsubstituted dipyrromethanes. The key advantage lies in the pre-assembly of half the final porphyrin macrocycle, which dramatically reduces the formation of unwanted side products.[3] This method is particularly powerful for creating unsymmetrical porphyrins with defined substitution patterns (e.g., trans-A₂B₂), as it avoids the "scrambling" inherent in one-pot syntheses.[4]
-
Alternative Methods (Lindsey and Adler-Longo): The Lindsey synthesis is a widely used one-flask, two-step method for producing meso-tetrasubstituted porphyrins.[2][5] It involves the acid-catalyzed condensation of pyrrole with an aldehyde at room temperature to form a porphyrinogen intermediate, followed by oxidation.[2] While effective for symmetrical (A₄) porphyrins with yields around 30-40%, its utility diminishes significantly when attempting to create unsymmetrical porphyrins from a mixture of aldehydes.[2] This "mixed aldehyde" approach results in a statistical mixture of products (A₄, B₄, A₃B, cis-A₂B₂, and trans-A₂B₂), leading to low yields of any single desired compound and creating significant purification challenges.[6] The older Adler-Longo method is simpler but uses harsher conditions (refluxing propionic acid) and generally provides lower yields (10-30%).[5][7]
The primary advantage of the brominated dipyrromethane pathway is the circumvention of scrambling. By using a dipyrromethane with removable bromo-substituents, chemists can direct the synthesis to specifically form trans-A₂B₂ porphyrins, isolating the desired product in yields as high as 50%, a stark contrast to the 5-12% yields for mixed isomers from statistical methods.[4][6]
Data Presentation: Performance Comparison of Synthesis Methods
The following table summarizes the quantitative differences between these key synthetic strategies.
| Synthesis Method | Target Porphyrin Type | Precursors | Typical Yield (%) | Key Advantages | Key Disadvantages/Limitations |
| MacDonald-type [2+2] | trans-A₂B₂, A₃B, ABCD (Unsymmetrical) | 5-Aryl-dipyrromethane (from brominated precursors) + Aldehyde | 10 - 50%[6][8] | High regioselectivity (scramble-free) , good yields for complex targets, modular. | Requires multi-step preparation of precursors. |
| Lindsey Synthesis | A₄ (Symmetrical) | Pyrrole + 1 Aldehyde | 30 - 40%[2] | One-flask, mild conditions, good for symmetrical porphyrins. | Inefficient for large-scale preparations.[2] |
| Lindsey (Mixed Aldehyde) | trans-A₂B₂ + other isomers | Pyrrole + 2 Aldehydes | 5 - 12% (for A₂B₂ isomers)[4] | One-flask procedure. | Severe scrambling , complex product mixture, very low yield of desired product, difficult purification.[6] |
| Adler-Longo Synthesis | A₄ (Symmetrical) | Pyrrole + 1 Aldehyde | 10 - 30%[5][7] | Simple, suitable for large scale. | Harsh conditions (high temp), formation of tar-like byproducts, not suitable for sensitive aldehydes.[2] |
Experimental Protocols
Detailed methodologies are provided below for the synthesis of a trans-A₂B₂ porphyrin using a bromophenyl dipyrromethane intermediate and, for comparison, a standard Lindsey synthesis.
Protocol 1: Synthesis of a trans-A₂B₂ Porphyrin via Brominated Dipyrromethane
This protocol is adapted from methodologies designed to prevent scrambling.[4][6]
Step 1: Synthesis of 5-(2-Bromophenyl)dipyrromethane
-
To a solution of 2-bromobenzaldehyde (1 equivalent) in a large excess of pyrrole (used as both reactant and solvent), add trifluoroacetic acid (TFA) as a catalyst.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the aldehyde is consumed (monitor by TLC).
-
Remove the excess pyrrole under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the stable 5-(2-bromophenyl)dipyrromethane.
Step 2: MacDonald-type [2+2] Condensation
-
Dissolve 5-(2-bromophenyl)dipyrromethane (1 equivalent) and a second aldehyde (e.g., 4-methoxybenzaldehyde, 1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere. The concentration should be kept low (e.g., 0.85 mM) to favor macrocyclization.[6]
-
Cool the solution to 0 °C and add TFA catalyst. Stir for the appropriate reaction time.
-
Add the oxidant, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and allow the mixture to warm to room temperature.
-
After oxidation is complete (typically 1 hour), add a solution of Zinc(II) acetate in methanol to facilitate purification and stabilize the porphyrin.
-
Remove the solvent and purify the crude zinc porphyrin by column chromatography to isolate the trans-5,15-bis(2-bromophenyl)-10,20-bis(4-methoxyphenyl)porphyrin zinc(II) complex. A typical yield for this step is around 50%.[6]
Step 3: Reductive Debromination
-
Dissolve the brominated zinc porphyrin in a suitable solvent.
-
Add triethylsilane and Palladium(II) chloride (PdCl₂) catalyst.[4][6]
-
Heat the reaction mixture (e.g., at 120 °C) for 3-5 days until debromination is complete.
-
Treat the crude mixture with HCl to remove the zinc, followed by neutralization.
-
Purify via column chromatography to obtain the final, unhindered trans-A₂B₂ porphyrin. This step typically proceeds in high yield (e.g., 74-88%).[4][6]
Protocol 2: Lindsey Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)
This protocol is a standard method for symmetrical porphyrins.[2][5]
-
Charge a flask with anhydrous dichloromethane (DCM) and purge with an inert gas (e.g., nitrogen).
-
Add freshly distilled pyrrole (1 equivalent) and benzaldehyde (1 equivalent).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or TFA.
-
Stir the mixture at room temperature for 1 hour in the dark.
-
Add the oxidant DDQ (0.75 equivalents) and continue stirring for another hour at reflux.[2]
-
Cool the reaction mixture, pass it through a short column of alumina to remove polar impurities, and then concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield TPP. Typical yields are in the range of 30-40%.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic methods discussed.
Caption: Workflow for controlled trans-A₂B₂ porphyrin synthesis.
Caption: Product distribution from a statistical mixed-aldehyde synthesis.
Caption: Feature comparison of porphyrin synthesis methods.
Conclusion
For the synthesis of complex, unsymmetrically substituted porphyrins, the use of brominated dipyrromethanes as strategic building blocks in a MacDonald-type [2+2] condensation is unequivocally superior to statistical one-pot methods. This approach provides critical control over regiochemistry, prevents scrambling, and delivers the desired product in significantly higher yields. While requiring more synthetic steps, the reliability and efficiency of this method are paramount for applications in drug development and materials science, where structural precision is non-negotiable. The ability to use bromine as a removable directing group further enhances the synthetic toolbox, enabling access to previously hard-to-synthesize porphyrin architectures.
References
- 1. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Assessing the Purity of 5-(4-Bromophenyl)dipyrromethane: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the path to discovery. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-(4-Bromophenyl)dipyrromethane, a key building block in the synthesis of porphyrins and other complex molecules. This guide also presents Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) with densitometry as viable alternative methods, offering a comprehensive overview to aid in selecting the most suitable analytical technique.
Comparative Analysis of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the required sensitivity, resolution, speed, and available instrumentation. Below is a summary of the key performance attributes of HPLC, GC-MS, and TLC-densitometry for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) with Densitometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation based on differential migration of components on a thin layer of adsorbent material, with quantification by measuring the absorbance or fluorescence of the separated spots. |
| Typical Column/Stationary Phase | C18, Phenyl, or Biphenyl columns[1][2][3] | HP-5 (5% Phenyl Methyl Siloxane) or similar nonpolar capillary column. | Silica gel 60 F254 plates. |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients, often with 0.1% Trifluoroacetic Acid (TFA)[4] | Helium[5] | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures. |
| Detection | UV-Vis (typically 220-280 nm) | Mass Spectrometry (MS) | Densitometry (UV absorbance) |
| Resolution | High to Very High | Very High | Moderate |
| Sensitivity (LOD/LOQ) | Low ng to pg range | pg to fg range | High ng to low µg range |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 30-60 minutes for plate development and scanning |
| Key Advantages | - Excellent resolution and quantification.- Suitable for non-volatile and thermally labile compounds.- Well-established and robust technique. | - High sensitivity and specificity.- Provides structural information for impurity identification. | - High throughput (multiple samples per plate).- Low cost per sample.- Simple operation. |
| Key Limitations | - Higher instrument and solvent costs.- Not ideal for volatile impurities. | - Requires derivatization for non-volatile compounds.- Potential for thermal degradation of analytes. | - Lower resolution compared to HPLC and GC.- Lower sensitivity and precision. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed to separate this compound from potential impurities such as unreacted starting materials (pyrrole and 4-bromobenzaldehyde), N-confused dipyrromethanes, and tripyrrane byproducts.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Thin-Layer Chromatography (TLC) with Densitometry Protocol
This method offers a high-throughput and cost-effective approach for purity assessment.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3, v/v).
-
Sample Application: Apply 5 µL of a 1 mg/mL sample solution in dichloromethane as a band.
-
Development: Develop the plate in a saturated chamber until the solvent front reaches approximately 1 cm from the top.
-
Detection: Visualize the spots under UV light at 254 nm.
-
Densitometric Analysis: Scan the plate using a TLC scanner in absorbance mode at 254 nm. Quantify the main spot and any impurities by integrating the peak areas.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for HPLC and GC-MS analysis.
References
comparison of green synthesis methods for dipyrromethanes
A Comparative Guide to Green Synthesis Methods for Dipyrromethanes
The synthesis of dipyrromethanes, crucial precursors for porphyrins and related macrocycles, has traditionally relied on methods that utilize harsh acids and large volumes of organic solvents. In response to the growing demand for sustainable chemical processes, several green synthetic routes have been developed. This guide provides a comparative overview of three prominent green methods for dipyrromethane synthesis: boric acid catalysis in water, SO3H-functionalized ionic liquid catalysis in water, and solvent-free mechanochemical synthesis.
Data Presentation
The following table summarizes the key quantitative data for the selected green synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Substrate (Aldehyde) | Pyrrole:Aldehyde Ratio | Temperature | Time | Yield (%) | Reference |
| Boric Acid Catalysis | Boric Acid (10 mol%) | Water | Benzaldehyde | 2:1 | Room Temp. | 40 min | 85 | [1] |
| Boric Acid | Water | Formaldehyde (37%) | 2.5:1 | 30°C | 6 h | 65 | [2] | |
| SO3H-functionalized Ionic Liquid | [bsmim][HSO4] (10 mol%) | Water | Benzaldehyde | 2.5:1 | Room Temp. | 1 h | 82 | [3] |
| [bsmim][HSO4] (10 mol%) | Water | 4-Nitrobenzaldehyde | 2.5:1 | Room Temp. | 1 h | 92 | [3] | |
| Solvent-Free Mechanochemical | Iodine (10 mol%) | None | Benzaldehyde | 2:1 | Room Temp. | 5 min | 95 | [4] |
| SnCl2·2H2O (10 mol%) | None | 4-Nitrobenzaldehyde | 2:1 | Room Temp. | 2 min | 98 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Boric Acid Catalyzed Synthesis in Water
This method utilizes the mild, inexpensive, and non-toxic boric acid as a catalyst in an aqueous medium.[1]
Materials:
-
Pyrrole (freshly distilled)
-
Aldehyde (e.g., benzaldehyde)
-
Boric acid
-
Deionized water
-
Dichloromethane
-
Petroleum ether
-
Chloroform
Procedure:
-
Prepare an aqueous solution of boric acid (e.g., 0.2 mol in 500 mL of water).
-
To this solution, add pyrrole (2 equivalents, e.g., 0.5 mol).
-
Add the aldehyde (1 equivalent, e.g., 0.25 mol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous layer with dichloromethane.
-
The combined organic extracts are then subjected to column chromatography on silica gel.
-
Elute the column with a mixture of petroleum ether and chloroform to isolate the dipyrromethane product.
SO3H-functionalized Ionic Liquid Catalyzed Synthesis in Water
This procedure employs a reusable SO3H-functionalized ionic liquid as a catalyst in water, offering a metal-free and efficient synthesis.[3]
Materials:
-
Pyrrole
-
Aldehyde (e.g., benzaldehyde)
-
SO3H-functionalized ionic liquid (e.g., [bsmim][HSO4])
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), pyrrole (2.5 mmol), and the SO3H-functionalized ionic liquid (10 mol%) in water (5 mL).
-
Stir the mixture at room temperature for the specified time (e.g., 1 hour).
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
The aqueous layer containing the ionic liquid can be recovered and reused.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography.
Solvent-Free Mechanochemical Synthesis
This environmentally friendly method avoids the use of any solvent and relies on mechanical grinding to facilitate the reaction.[4][5]
Materials:
-
Pyrrole
-
Aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., Iodine or SnCl2·2H2O)
-
Mortar and pestle
Procedure:
-
In a mortar, place the aldehyde (1 mmol), pyrrole (2 mmol), and the catalyst (10 mol%).
-
Grind the mixture using a pestle at room temperature for a short period (e.g., 2-5 minutes).
-
The reaction is typically rapid and can be monitored by the change in consistency and color of the reaction mixture.
-
After the reaction is complete, the product can be directly purified, often by recrystallization, avoiding the need for extensive workup or chromatographic separation.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described green synthesis methods.
Caption: Experimental workflows for different green synthesis methods of dipyrromethanes.
Caption: Logical hierarchy of the compared green synthesis approaches for dipyrromethanes.
References
A Comparative Guide to the Synthesis and Application of 5-(4-Bromophenyl)dipyrromethane
For Researchers, Scientists, and Drug Development Professionals
5-(4-Bromophenyl)dipyrromethane is a pivotal precursor in the fields of materials science and medicinal chemistry. Its true value lies in its utility as a versatile building block for complex macrocyclic compounds like porphyrins and BODIPY (boron-dipyrromethene) dyes. The strategic placement of a bromine atom on the meso-phenyl group provides a reactive handle for further functionalization or acts as a removable directing group, enabling synthetic routes to specific isomers that are otherwise challenging to access. This guide provides a comparative overview of its synthesis and key applications, supported by experimental data and protocols.
Synthesis of this compound
The most common and direct method for synthesizing 5-aryl-substituted dipyrromethanes is the acid-catalyzed condensation of an aromatic aldehyde with a large excess of pyrrole.[1] The reaction typically proceeds at room temperature and is often complete within minutes. The primary challenge lies in suppressing the formation of higher oligomers (like tripyrranes) and N-confused isomers, which is achieved by using pyrrole as both the reactant and solvent.[2]
Comparison of Synthetic Methodologies
A variety of acid catalysts can be employed for the condensation reaction, each with distinct advantages concerning yield, reaction time, and environmental impact. Trifluoroacetic acid (TFA) is widely used due to its effectiveness in promoting the reaction in short timeframes.[3] Alternative catalysts, including heterogeneous solid acids and milder Lewis acids, have also been explored to facilitate easier purification and greener reaction conditions.
Table 1: Comparison of Catalysts for 5-Aryl-Dipyrromethane Synthesis
| Catalyst System | Aldehyde | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 4-Bromobenzaldehyde | Pyrrole (excess) | 5 min | High (not specified) | [3] |
| BF₃·OEt₂ | Benzaldehyde | Pyrrole (excess) | 5 min | ~50% | [1] |
| InCl₃ | Benzaldehyde | Pyrrole (excess) | 3 h | ~60% | [4] |
| Cation Exchange Resin | Benzaldehyde | Pyrrole (excess) | 1-2 h | 70-85% | [1] |
| HCl (0.18 M) | Aromatic Aldehydes | Water | 1-3 h | 70-95% | [5] |
| Iodine (I₂) | 4-Nitrobenzaldehyde | Solvent-free | < 1 min | 99% |[6] |
Yields are for representative aryl-dipyrromethanes as specific data for the 4-bromo derivative under all conditions is not available. The trend is generally applicable.
General Synthetic Workflow
The synthesis of this compound follows a straightforward workflow involving condensation, removal of excess pyrrole, and purification to isolate the target molecule from oligomeric side products.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via TFA Catalysis
This protocol is adapted from established methods for 5-aryl-dipyrromethanes.[3]
-
Reaction Setup: To a flask containing freshly distilled pyrrole (e.g., 100 mL, 1.44 mol), add 4-bromobenzaldehyde (e.g., 5.3 g, 28.8 mmol). The typical pyrrole-to-aldehyde ratio is between 25:1 and 50:1 to minimize oligomerization.[2]
-
Catalysis: Deoxygenate the solution by bubbling with dry nitrogen or argon for 15 minutes. Add trifluoroacetic acid (TFA) (e.g., 0.22 mL, 2.88 mmol, 0.1 equiv) in one portion via syringe.
-
Reaction: Stir the mixture at room temperature for 5-15 minutes. The reaction is typically monitored by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction by adding a dilute aqueous solution of sodium hydroxide (0.1 M). Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification:
-
Chromatography: Remove the solvent under reduced pressure. The resulting oil can be purified by flash column chromatography on silica gel.
-
Distillation/Recrystallization: For larger scales, excess pyrrole is first removed by rotary evaporation. The crude oil is then purified by bulb-to-bulb (Kugelrohr) distillation followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the product as a stable crystalline solid.[2]
-
Applications of this compound
Synthesis of trans-A₂B₂-Porphyrins
A significant challenge in porphyrin chemistry is the synthesis of unsymmetrically substituted derivatives, particularly trans-A₂B₂ isomers. Standard mixed-aldehyde condensations result in a statistical mixture of up to six different porphyrins, leading to low yields of the desired product and difficult chromatographic separations.[7][8]
This compound provides an elegant solution. It serves as a building block where the bromophenyl group acts as a removable placeholder, enabling a "scramble-free" synthesis of valuable trans-A₂B₂ porphyrins that are otherwise difficult to obtain.[7] The condensation of this compound with a different aldehyde yields a trans-A₂B(Br)₂ porphyrin, from which the bromine atoms can be cleanly removed via reductive debromination.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. gfmoorelab.com [gfmoorelab.com]
- 3. Oxidative C-H/C-H Coupling of Dipyrromethanes with Azines by TiO2-Based Photocatalytic System. Synthesis of New BODIPY Dyes and Their Photophysical and Electrochemical Properties [mdpi.com]
- 4. Refined Synthesis of 5-Substituted Dipyrromethanes (1999) | Benjamin J. Littler | 450 Citations [scispace.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-(4-Bromophenyl)dipyrromethane: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 5-(4-Bromophenyl)dipyrromethane and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, avoid dust formation.[2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains or the environment.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Segregation: It is crucial to collect waste containing this compound separately from non-halogenated waste.[3][4] Halogenated and non-halogenated solvent wastes should never be mixed, as this can complicate and increase the cost of disposal.[3]
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should prominently display the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents used.
-
Keep the container tightly sealed when not in use.[5]
-
-
Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste, including secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
-
Disposal Method: The most common and recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[6] These facilities are equipped with advanced emission control systems, such as scrubbers, to neutralize harmful by-products like hydrogen bromide.[6][7]
Quantitative Data
| Data Point | Value | Source |
| EPA Hazardous Waste Code | Not specifically listed. Waste should be characterized based on its properties (e.g., toxicity, reactivity) and the presence of halogenated compounds. | [8][9][10][11] |
| Concentration Limits for Landfill | Not established. Landfilling of untreated halogenated organic waste is generally not recommended. | |
| Incineration Temperature | Dependent on the specific incinerator's operating permit and the overall composition of the waste stream. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
- 1. scbt.com [scbt.com]
- 2. ethz.ch [ethz.ch]
- 3. towson.edu [towson.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. mtu.edu [mtu.edu]
- 6. idealresponse.co.uk [idealresponse.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. pasteur.epa.gov [pasteur.epa.gov]
- 10. media.suweb.site [media.suweb.site]
- 11. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 5-(4-Bromophenyl)dipyrromethane
Essential Safety and Handling Guide for 5-(4-Bromophenyl)dipyrromethane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it should be handled as a substance of concern. Based on the Safety Data Sheet (SDS) and data for similar brominated aromatic compounds, potential hazards include skin, eye, and respiratory tract irritation.[1] It is imperative to minimize exposure following the ALARA (As Low As Reasonably Achievable) principle.
Analogous Compound Exposure Limits:
To provide context for handling brominated organic compounds, the following table lists the Permissible Exposure Limits (PELs) for related substances. These are not directly applicable to this compound but underscore the need for caution.
| Compound | OSHA PEL (8-hour TWA) | OSHA STEL (15-minute) | NIOSH REL (10-hour TWA) | NIOSH IDLH |
| Bromine | 0.1 ppm | 0.3 ppm | 0.1 ppm | 3 ppm |
| Methyl Bromide | 5 ppm (Skin) | - | Lowest Feasible Level | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.[2][3][4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following recommendations are based on the chemical properties of halogenated aromatic compounds.
Hand Protection
Standard nitrile gloves are not recommended for handling this compound due to their poor resistance to halogenated hydrocarbons.[6][7] Viton® or Silver Shield®/4H® gloves are the preferred choice for their high chemical resistance.[7][8][9][10][11]
Glove Chemical Resistance Data:
| Glove Material | Chemical (Analogous) | Breakthrough Time (minutes) | Rating |
| Viton® | Chlorobenzene | > 240 | Excellent |
| Viton® | o-Dichlorobenzene | > 240 | Excellent |
| Viton®/Butyl | Toluene | > 480 | Excellent |
| Silver Shield®/4H® | Chlorinated Solvents | > 480 | Excellent |
| Silver Shield®/4H® | Aromatic Solvents | > 480 | Excellent |
| Nitrile | Chlorobenzene | < 60 | Poor |
Data is for analogous compounds and should be used as a guideline. Always inspect gloves for integrity before use.[6][12]
Respiratory Protection
If handling the solid in a way that may generate dust, or if working outside of a certified chemical fume hood, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a combination of organic vapor (OV) cartridges and a particulate pre-filter (N95/P95 or higher) is required.[11]
Eye and Body Protection
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE (Viton® or Silver Shield®/4H® gloves, safety goggles, lab coat).
-
Prepare a designated waste container for halogenated organic waste.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Experimental Protocol: Spill Cleanup
-
Evacuation and Notification:
-
Evacuate non-essential personnel from the immediate area.
-
Alert laboratory personnel and the safety officer.
-
-
Containment (for small spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Cleanup:
-
Carefully sweep the absorbed material into a designated, sealable container for halogenated waste.
-
Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the halogenated waste container.
-
Experimental Protocol: Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated waste. This is crucial as the disposal methods and costs differ significantly.
-
-
Container Management:
-
Use a compatible, leak-proof container with a secure screw-top cap.
-
The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
DO NOT dispose of this chemical down the drain.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
Workflow for Handling and Disposal
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from procurement to disposal.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scribd.com [scribd.com]
- 5. Ansell AlphaTec 38-612 Butyl Viton Chemical-Resistant Gauntlet Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 6. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 10. tenaquip.com [tenaquip.com]
- 11. safetyservicesinc.com [safetyservicesinc.com]
- 12. Silver Shield Gloves®: 4H® - WPL262 - New Pig [newpig.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
